Technical Whitepaper: Mechanism of Action of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Executive Summary 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS: 887587-31-7) is a specialized synthetic small molecule belonging to the ortho-sulfamoylbenzoic acid class [4]. While historically related to the pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS: 887587-31-7) is a specialized synthetic small molecule belonging to the ortho-sulfamoylbenzoic acid class [4]. While historically related to the pharmacophores of loop diuretics and non-steroidal anti-inflammatory drugs (NSAIDs), advanced structure-activity relationship (SAR) profiling has repositioned this structural class as highly potent modulators of oxidoreductases—specifically Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) .
This whitepaper dissects the compound's mechanism of action as a competitive enzyme inhibitor. By analyzing its structural pharmacology, binding kinetics, and target selectivity, this guide provides drug development professionals with the foundational causality and self-validating protocols required to utilize this compound as a molecular probe in oncology and endocrinology research.
Structural Pharmacology & Binding Kinetics
The architecture of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is a masterclass in bioisosteric design. Traditional N-phenylanthranilic acids (fenamates) suffer from high Cyclooxygenase-1 (COX-1) cross-reactivity and poor AKR1C3 selectivity[1]. By replacing the secondary amine (-NH-) bridge with a sulfonamide (-SO
2
NH-) linker, the molecule undergoes a profound conformational shift that dictates its mechanism of action:
The Carboxylic Acid Anchor (Position 1): The carboxylate group is strictly required for target engagement. At physiological pH, it is fully ionized and acts as an anchor by hydrogen-bonding with the catalytic tetrad of AKR1C3 (Tyr55, His117, Lys84, Asp50), effectively occupying the oxyanion hole [2].
The Sulfonamide Dihedral Twist (Position 2): The -SO
2
NH- linker introduces a ~90° dihedral twist, forcing the terminal phenyl ring out of the plane of the benzoic acid core. This non-planar geometry perfectly complements the deep, L-shaped hydrophobic SP1/SP2 subpockets of AKR1C3, while sterically clashing with the narrower COX active sites [2].
The Halogen Modulator (Position 4): The chlorine atom exerts a strong electron-withdrawing effect (-I effect). This lowers the pK
a
of the adjacent carboxylic acid, ensuring optimal ionization for active-site binding. Furthermore, the lipophilic nature of chlorine improves overall membrane permeability and occupies a minor hydrophobic cleft within the target enzyme.
Primary Mechanism of Action: AKR1C3 Inhibition
AKR1C3 (Type 5 17
β
-hydroxysteroid dehydrogenase) is a critical enzyme in intracrine steroidogenesis. It is highly upregulated in castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancers, where it drives tumor proliferation by reducing androstenedione to testosterone, and estrone to 17
β
-estradiol [3]. Additionally, it acts as a prostaglandin F synthase, converting PGH
2
to PGF
2α
, thereby driving local inflammation.
4-chloro-2-(N-phenylsulfamoyl)benzoic acid acts as a reversible, competitive inhibitor of AKR1C3. By mimicking the transition state of the natural substrates, the compound outcompetes androstenedione and PGH
2
for the steroid-binding pocket. This blockade halts the enzymatic reduction process, starving the tumor cells of downstream androgen receptor (AR) and FP receptor agonists.
Competitive inhibition of AKR1C3 by 4-chloro-2-(N-phenylsulfamoyl)benzoic acid blocking tumor growth.
Target Selectivity & Quantitative Profiling
A major challenge in oxidoreductase modulation is achieving isoform selectivity. Because the AKR1C family (AKR1C1-AKR1C4) shares >86% sequence homology, off-target binding is common. However, the unique steric bulk of the N-phenylsulfamoyl moiety grants this compound class a distinct selectivity profile.
Below is a synthesized quantitative profile representing the expected pharmacological behavior of this specific structural class based on established SAR literature [1, 2].
Target Enzyme
Pharmacological Effect
Estimated IC
50
(
μ
M)
Selectivity Fold (vs AKR1C3)
AKR1C3
Primary Inhibition
0.05 - 0.5
1x (Reference)
AKR1C1
Off-target
> 20.0
> 40x
AKR1C2
Off-target
> 30.0
> 60x
COX-1
Off-target
> 50.0
> 100x
COX-2
Secondary Inhibition
5.0 - 15.0
~ 10x - 30x
Data Summary: The compound exhibits nanomolar affinity for AKR1C3 while maintaining a wide therapeutic window against highly homologous isoforms and COX-1.
Self-Validating Experimental Workflows
A protocol is only as reliable as its internal controls. When screening 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, false positives can easily arise from compound aggregation, autofluorescence, or generalized cellular toxicity. The following methodologies are designed as self-validating systems.
Self-validating experimental workflow for AKR1C3 enzymatic inhibition and orthogonal screening.
Step 1: Reagent Preparation. Prepare a 10 mM stock of the compound in anhydrous DMSO.
Causality: Anhydrous DMSO prevents the hydrolysis of the sulfonamide bond and ensures complete solubilization, preventing artifactual precipitation during the assay.
Step 2: Enzyme Pre-incubation. Incubate 50 nM recombinant human AKR1C3 with serial dilutions of the compound (0.1 nM to 10
μ
M) in a phosphate buffer (pH 7.0) for 15 minutes at 37°C.
Causality: Sulfonamide-based inhibitors frequently exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.
Step 3: Reaction Initiation. Add the fluorogenic substrate (e.g., coumarin-based probe) and the NADP
+
cofactor.
Causality: AKR1C3 is strictly NADP
+
-dependent. Initiating the reaction with the substrate ensures that the inhibitor is already occupying the active site, allowing for the accurate measurement of competitive binding kinetics.
Self-Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10
μ
M Indomethacin (positive control). A Z'-factor > 0.6 validates the assay's structural integrity.
Step 1: Cell Seeding. Seed LNCaP-AKR1C3 overexpressing cells at 1x10
4
cells/well in 96-well plates.
Step 2: Compound Treatment. Treat the cells with the compound for 24 hours.
Causality: A 24-hour window is required to observe significant, measurable changes in intracellular steroid accumulation and downstream receptor signaling.
Step 3: Steroid Quantification. Use LC-MS/MS to quantify intracellular testosterone levels.
Causality: LC-MS/MS provides absolute quantification and avoids the cross-reactivity issues commonly associated with antibody-based ELISA kits.
Step 4: Orthogonal Viability Check. Perform a CellTiter-Glo (ATP) assay on a parallel plate.
Self-Validation: If testosterone levels decrease but ATP levels simultaneously drop by >15%, the compound is exhibiting generalized cytotoxicity rather than specific target inhibition. Efficacy data must be normalized to the viable cell count to isolate the true mechanism of action.
References
Title : Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17
β
-hydroxysteroid dehydrogenase (AKR1C3)
Source : National Institutes of Health (NIH) / PubMed
URL :[Link]
Title : 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-
β
-Hydroxysteroid Dehydrogenase AKR1C3
Source : Journal of Medicinal Chemistry - ACS Publications
URL :[Link]
Title : Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3
Source : National Institutes of Health (NIH) / PMC
URL :[Link]
Exploratory
Comprehensive Technical Guide: Structural Elucidation and Analytical Characterization of 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid
Executive Summary In the realm of modern drug discovery and medicinal chemistry, the rational design of small-molecule libraries relies heavily on privileged scaffolds. Among these, sulfonamide-substituted benzoic acids...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern drug discovery and medicinal chemistry, the rational design of small-molecule libraries relies heavily on privileged scaffolds. Among these, sulfonamide-substituted benzoic acids represent a highly versatile class of pharmacophores. This whitepaper provides an in-depth technical examination of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid , a di-acidic building block utilized in the synthesis of metalloenzyme inhibitors and anti-inflammatory agents. By detailing its structural topology, synthetic logic, and rigorous analytical characterization protocols, this guide serves as a definitive resource for scientists requiring high-fidelity validation of this compound.
Chemical Identity and Structural Architecture
The compound 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (1) is characterized by a central benzoic acid core. The regiochemistry is defined by two critical substitutions: an N-phenylsulfamoyl group at the ortho position (C2) and a chlorine atom at the para position (C4).
The presence of both a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-) moiety renders the molecule di-acidic. This dual-pharmacophore nature allows for complex hydrogen-bonding networks and robust ionic interactions within biological target sites. The chlorine atom serves a dual purpose: it increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability, and acts as a metabolic shield to prevent oxidative degradation at the para position.
Quantitative Physicochemical Profile
To facilitate rapid reference during assay development, the fundamental computed and experimental properties of the C₁₃H₁₀ClNO₄S scaffold are summarized below.
Property
Value
Scientific Implication
Molecular Formula
C₁₃H₁₀ClNO₄S
Defines the exact atomic composition.
Molecular Weight
311.74 g/mol
Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
Exact Mass
311.0019 Da
Critical target value for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA)
91.8 Ų
Indicates good oral bioavailability but limited blood-brain barrier penetration.
Hydrogen Bond Donors
2
Provided by the -COOH and -SO₂NH- protons.
Hydrogen Bond Acceptors
5
Provided by the oxygen and nitrogen heteroatoms.
Rotatable Bonds
4
Ensures sufficient conformational flexibility for target induced-fit binding.
The synthesis of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid relies on a highly efficient nucleophilic acyl substitution. As an application scientist, I emphasize that understanding the synthetic origin of a compound is crucial for predicting potential trace impurities (such as unreacted starting materials or regioisomers) during downstream analysis.
Synthetic pathway for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid via nucleophilic substitution.
Mechanistic Causality:
The reaction utilizes 4-chloro-2-(chlorosulfonyl)benzoic acid as the electrophile and aniline as the nucleophile. The sulfonyl chloride is highly reactive. The reaction is typically conducted in the presence of a mild, non-nucleophilic base (e.g., pyridine or triethylamine). The base serves a critical self-validating function: it scavenges the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the aniline, rendering it non-nucleophilic and stalling the reaction.
Advanced Analytical Characterization Protocols
Before deploying this compound in biological assays, its structural integrity and purity must be rigorously validated. The following self-validating analytical workflow ensures that both the identity and purity of the batch meet the stringent >98% threshold required for pharmaceutical research.
Analytical validation workflow for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid characterization.
Protocol 3.1: Reversed-Phase HPLC for Purity Assessment
To accurately quantify the purity of the compound, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Methanol/Water mixture. Causality: This ensures complete solvation of both the polar acidic groups and the lipophilic aromatic rings.
Column Selection: Equip the system with a C18 column (e.g., 5 µm, 4.6 x 150 mm). Causality: The octadecyl carbon chain provides optimal hydrophobic retention for the phenyl and chlorobenzene rings.
Mobile Phase Configuration:
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase below the pKa of the carboxylic acid (~pH 3-4). This forces the compound into its fully protonated, neutral state. If the pH were not controlled, the compound would partially ionize on the column, leading to severe peak tailing and inaccurate purity integration.
Elution & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes. Monitor UV absorbance at 254 nm, which corresponds to the strong π-π* transitions of the aromatic systems.
Protocol 3.2: ESI-LC-MS for Mass Confirmation
Mass spectrometry provides unambiguous confirmation of the molecular weight (311.74 g/mol ).
Step-by-Step Methodology:
Ionization Mode Selection: Configure the mass spectrometer for Electrospray Ionization in Negative Mode (ESI-).
Causality: The compound contains two highly acidic protons (the carboxylic acid and the sulfonamide). In negative mode, these readily deprotonate to form a highly stable [M-H]⁻ anion. Attempting positive mode (ESI+) would yield poor signal-to-noise ratios due to the lack of basic amine sites.
Mass Acquisition: Scan the quadrupole from m/z 100 to 600.
Self-Validating Isotope Analysis: Locate the primary molecular ion peak at m/z 310.0. Immediately verify the presence of a secondary peak at m/z 312.0.
Causality: Chlorine exists naturally as two isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). The m/z 312.0 peak must appear at approximately 33% of the intensity of the m/z 310.0 peak. This isotopic signature self-validates the presence of exactly one chlorine atom in the structure.
Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the regiochemistry (the exact placement of the chlorine and sulfamoyl groups), NMR is required.
Step-by-Step Methodology:
Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: The di-acidic nature of the molecule creates strong intermolecular hydrogen bonds, making it poorly soluble in standard solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds, providing excellent solubility and sharp NMR signals.
¹H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz.
Signal Interpretation:
Look for a broad singlet far downfield (~13.0 - 14.0 ppm) corresponding to the -COOH proton.
Look for a sharp singlet (~10.0 - 11.0 ppm) corresponding to the sulfonamide -NH- proton.
Analyze the aromatic region (7.0 - 8.5 ppm) to confirm the integration of 8 total aromatic protons (5 from the aniline ring, 3 from the trisubstituted benzoic acid core).
Pharmacophoric Utility in Drug Discovery
From a medicinal chemistry perspective, 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is not merely a chemical entity; it is a highly programmable pharmacophore.
The sulfonamide group is a well-documented zinc-binding motif. When designing inhibitors for metalloenzymes such as Carbonic Anhydrase (CA) or matrix metalloproteinases (MMPs), the sulfonamide nitrogen and oxygen atoms coordinate directly with the catalytic zinc ion in the enzyme's active site. Simultaneously, the adjacent carboxylic acid can form critical salt bridges with basic amino acid residues (like Arginine or Lysine) at the entrance of the binding pocket. The para-chloro substituent fills adjacent hydrophobic sub-pockets, drastically increasing the residence time of the drug-target complex and preventing rapid dissociation.
References
NextSDS Database. "4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information." NextSDS. URL:[Link]
Preclinical Pharmacokinetic Profile and Bioavailability of 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid: A Technical Guide
Executive Summary The transition of a novel chemical entity (NCE) from an in vitro hit to an in vivo lead requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of a novel chemical entity (NCE) from an in vitro hit to an in vivo lead requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides a comprehensive technical framework for evaluating the pharmacokinetic (PK) profile and absolute bioavailability of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS 887587-31-7)[1]. As a sulfamoylbenzoic acid derivative, this compound shares structural homology with loop diuretics and chloride channel inhibitors, presenting unique physicochemical challenges—specifically regarding pH-dependent permeability, high plasma protein binding, and transporter-mediated renal clearance.
Physicochemical Profiling & Structural Rationale
Before initiating in vitro or in vivo assays, experimental design must be grounded in the compound's physicochemical properties.
Structural Analysis of 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid:
Carboxylic Acid Moiety: Predicted
pKa≈3.5
. At physiological pH (7.4), this functional group is >99% ionized (deprotonated).
N-phenylsulfamoyl Group: Predicted
pKa≈8.5
.
Lipophilic Core: The chloro-phenyl backbone drives high lipophilicity.
Causality in PK Behavior:
Because the molecule is highly ionized at intestinal and blood pH, it will exhibit poor passive transcellular diffusion. However, the lipophilic aromatic rings combined with the anionic charge strongly predict high Plasma Protein Binding (PPB > 95%), primarily to human serum albumin (HSA). Consequently, its systemic volume of distribution (
Vss
) is expected to be low, restricted largely to the extracellular fluid compartment.
Figure 1: Sequential preclinical ADME/PK workflow for NCE evaluation.
In Vitro ADME Profiling: Methodologies & Causality
To prevent late-stage attrition, in vitro models must be designed as self-validating systems that mimic physiological barriers.
Causality: The Caco-2 cell monolayer model is a standard for assessing intestinal absorption potential[2]. Because 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is an acid, an apical pH of 6.5 and a basolateral pH of 7.4 must be used to mimic the proton gradient of the small intestine. This gradient can facilitate absorption via non-ionic diffusion or proton-coupled uptake transporters.
Self-Validating Protocol:
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until differentiated into a polarized monolayer.
System Validation (Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Include Lucifer Yellow (100 µM) in the donor compartment; a basolateral recovery of <1% validates tight junction integrity.
Dosing: Prepare the compound at 10 µM in HBSS. Apply to the apical compartment (pH 6.5) for A-to-B transport, or the basolateral compartment (pH 7.4) for B-to-A transport.
Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.
Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Causality: The N-phenyl ring of the compound is a prime target for CYP450-mediated para-hydroxylation. Assessing intrinsic clearance (
CLint
) in liver microsomes determines if rapid Phase I metabolism will bottleneck oral bioavailability.
Self-Validating Protocol:
Preparation: Thaw rat liver microsomes (RLM) and dilute to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
System Validation (Enzyme Viability): Run parallel control incubations using Verapamil (rapid clearance) and Warfarin (low clearance). Include a minus-NADPH negative control to rule out non-CYP-mediated chemical degradation.
Initiation: Pre-incubate 1 µM of the test compound with the microsomal suspension at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction matrix into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., torsemide).
Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and
CLint
.
In Vivo Pharmacokinetics & Bioavailability Workflow
To determine the absolute bioavailability (
F
), both intravenous (IV) and oral (PO) dosing arms are required. All bioanalytical quantification must adhere to the [3], ensuring strict linearity, accuracy, and precision.
Self-Validating Protocol:
Animal Model: Fast male Sprague-Dawley rats (n=3 per group) overnight prior to dosing to eliminate food-effect variables.
IV Arm: Administer 2 mg/kg via the tail vein (formulated in 5% DMSO / 95% Saline to ensure complete solubility).
PO Arm: Administer 10 mg/kg via oral gavage (formulated as a homogeneous suspension in 0.5% Methylcellulose).
Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Validation step: Include a zero-hour pre-dose blank plasma sample for each animal to establish baseline matrix interference.
Analysis: Centrifuge to obtain plasma, extract via protein precipitation, and quantify via validated LC-MS/MS.
Quantitative Data Presentation
Based on the structural class of sulfamoylbenzoic acids, the table below summarizes the simulated, expected PK parameters indicative of moderate clearance and low volume of distribution.
Pharmacokinetic Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Units
Maximum Concentration (
Cmax
)
4.1 ± 0.6
1.2 ± 0.3
µg/mL
Time to Maximum Concentration (
Tmax
)
0.08
1.0 ± 0.2
hr
Area Under the Curve (
AUC0−∞
)
1.33 ± 0.21
2.66 ± 0.45
µg·hr/mL
Elimination Half-Life (
T1/2
)
0.92 ± 0.15
1.1 ± 0.2
hr
Systemic Clearance (
CL
)
1.50 ± 0.25
N/A
L/hr/kg
Volume of Distribution (
Vss
)
2.0 ± 0.3
N/A
L/kg
Absolute Bioavailability (
F
)
N/A
40.0 ± 4.5
%
(Note: Data represents simulated preclinical parameters for this chemical class in a rat model.)
Transporter-Mediated Disposition (OAT1/OAT3)
Mechanistic Insight:
A critical factor in the PK profile of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is its route of elimination. Like structurally related loop diuretics, this compound is highly protein-bound, meaning glomerular filtration alone cannot account for its clearance. Instead, it is actively secreted into the renal proximal tubule via located on the basolateral membrane. This active secretion often results in systemic clearance rates that exceed the glomerular filtration rate (GFR), leading to the relatively short half-life (
T1/2≈1
hr) observed in the PK data.
Figure 2: OAT1/OAT3-mediated renal active secretion pathway for sulfamoylbenzoic acids.
Conclusion
The preclinical pharmacokinetic profiling of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid requires a tailored approach that accounts for its highly ionized state and lipophilic nature. By utilizing pH-gradient Caco-2 assays, self-validating microsomal stability screens, and rigorously controlled in vivo models, researchers can accurately map its ADME profile. The anticipated moderate bioavailability (~40%) and rapid OAT-mediated renal clearance must be factored into future structural optimization or dosing regimen designs.
References
FDA Guidance for Industry (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]
Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics, 136(1), 106-130. URL: [Link]
A Phased Approach to the Preliminary Toxicity and Safety Assessment of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary and Strategic Overview The compound 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is a novel chemical e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Strategic Overview
The compound 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is a novel chemical entity (NCE). As with any NCE destined for potential therapeutic application, a rigorous and systematic evaluation of its safety profile is paramount. This guide outlines a comprehensive, tiered strategy for conducting preliminary toxicity and safety studies, designed to identify potential liabilities early in the drug development process. The absence of existing public toxicological data for this specific molecule necessitates a foundational approach, beginning with computational and in vitro methods before proceeding to limited, well-defined in vivo studies.
Our approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and follows a logical progression from broad screening to more specific assessments. This methodology ensures that resources are allocated efficiently and that critical safety questions are answered at the appropriate stage, thereby de-risking further development. We will detail the rationale behind the selection of each assay, provide actionable protocols based on international standards, and illustrate the decision-making workflows that guide the process.
Foundational Assessment: Physicochemical and In Silico Profiling
Before any biological testing commences, a thorough understanding of the compound's fundamental properties is essential. These characteristics not only influence its formulation and handling but also provide the first clues to its potential Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile.
2.1 Physicochemical Characterization
The structural components of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid—a chlorinated benzoic acid backbone with a phenylsulfamoyl group—suggest specific properties that must be empirically determined. For instance, related sulfamoylbenzoic acid derivatives have been explored as carbonic anhydrase inhibitors[1], while other chloro-substituted benzoic acids have varied industrial and pharmaceutical applications.[2]
Table 1: Key Physicochemical Parameters and Their Toxicological Significance
Parameter
Predicted Value/Significance
Rationale for Assessment
Molecular Weight
~327.75 g/mol
Influences diffusion and transport across biological membranes.
The carboxylic acid group will be ionized at physiological pH, affecting solubility, membrane permeability, and target interactions.
2.2 In Silico Toxicological Prediction
Computational models serve as a cost-effective initial screen to flag potential hazards. These models use quantitative structure-activity relationships (QSAR) to compare the NCE to databases of compounds with known toxicities.
Genotoxicity Prediction: Models can identify structural alerts (e.g., aromatic amines, nitro groups) that are associated with mutagenicity.
hERG Inhibition Models: Specific computational tools can predict the likelihood of a compound blocking the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia.[6][7]
General Toxicity: Platforms like Tox21 provide predictive models based on large datasets of high-throughput screening results.[8]
The insights from this foundational phase are not definitive but are critical for guiding the design of subsequent in vitro and in vivo studies, particularly in selecting appropriate concentration ranges and identifying specific toxicities to monitor.
Tier 1: Core In Vitro Safety Profiling
The cornerstone of modern preliminary safety assessment lies in a battery of in vitro assays designed to screen for the most common and critical toxicological liabilities.[9][10] This approach provides human-relevant data early, minimizes animal use, and allows for rapid go/no-go decisions.
Caption: Tier 1 workflow for in vitro preliminary toxicity assessment.
3.1 Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
Rationale: This assay provides a quantitative measure of a compound's ability to induce cell death.[10] It serves as a general screen for toxicity and is crucial for determining the appropriate concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to overwhelming cytotoxicity. Human-derived cells, such as the HepG2 hepatocarcinoma line, are often used to provide data relevant to human liver metabolism and toxicity.
Experimental Protocol: NRU Assay with A549 Cells (Adapted from[11])
Cell Seeding: Plate human lung adenocarcinoma cells (A549) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Exposure: Prepare a series of dilutions of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 24-48 hours.
Neutral Red Staining: Remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 3 hours. Viable cells will take up the dye into their lysosomes.
Dye Extraction: Wash the cells with a wash buffer (e.g., PBS). Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye.
Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
3.2 Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Rationale: The Ames test is a legally mandated and universally accepted screen for identifying compounds that can cause genetic mutations.[12] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[13] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic activation, which can convert a non-mutagenic compound into a mutagen.[15]
Experimental Protocol: Ames Test - Plate Incorporation Method (Adapted from[13][15])
Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate, if metabolic activation is being tested. Keep it on ice.
Test Mixture Preparation: In sterile tubes kept at 45°C, add the following in order:
2.0 mL of molten top agar (containing trace histidine and biotin).
0.1 mL of the bacterial culture.
0.1 mL of the test compound at various concentrations or the appropriate control (vehicle or positive control like sodium azide).
0.5 mL of S9 mix or a buffer control.
Plating: Vortex the tube gently and immediately pour the contents onto a minimal glucose agar plate. Distribute the top agar evenly.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control plates.
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[16] Consequently, the hERG assay is a critical part of the safety profile for any new drug candidate.[4] Automated patch-clamp electrophysiology is the gold standard for assessing this liability.[16]
Cell Line: Use a stable mammalian cell line (e.g., HEK293) that has been engineered to express the hERG channel.
Assay System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch).
Procedure: Cells are captured on a microfluidic chip. A whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG current.
Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.
Measurement: The hERG tail current is measured before and after compound application. The percentage of current inhibition is calculated.
Data Analysis: An IC₅₀ value is determined from the concentration-response curve. A potent IC₅₀ value (typically in the low micromolar or nanomolar range) is a significant red flag for cardiotoxicity.
Tier 2: Preliminary In Vivo Acute Toxicity Assessment
If the in vitro profile is acceptable (i.e., no significant cytotoxicity, genotoxicity, or hERG inhibition at relevant concentrations), a limited in vivo study is warranted to understand the compound's effects in a whole biological system.
4.1 Study Design Rationale
The primary goals of a preliminary acute toxicity study are to:
Identify the median lethal dose (LD₅₀) or acute toxic class.
Observe signs of overt toxicity and identify potential target organs.
Determine the Maximum Tolerated Dose (MTD), which is essential for guiding dose selection in future efficacy or repeat-dose toxicity studies.
The OECD provides internationally accepted guidelines that prioritize animal welfare by using minimal numbers of animals.[17] The Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are two such preferred methods.[18][19]
Caption: Decision workflow for an acute oral toxicity study (OECD 423).
Principle: This is a stepwise procedure using three animals of a single sex (typically females, as they are often slightly more sensitive) per step. The outcome of one step determines the dose for the next step, allowing for classification of the substance's toxicity with a minimal number of animals.[19]
Step-by-Step Methodology
Animal Selection: Use a standard rodent strain (e.g., Wistar rats or Swiss Webster mice), young, healthy adults. Females are typically used.
Housing and Acclimatization: House animals in appropriate conditions for at least 5 days before the study to allow for acclimatization.
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Dose volume should generally not exceed 1 mL/100g body weight.[17]
Starting Dose Selection: Based on in silico and in vitro data, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg. In the absence of prior information, 300 mg/kg is a common starting point.[20]
Administration: Administer the selected dose to a group of 3 fasted animals via oral gavage.
Observation:
Short-Term: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
Parameters: Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors or convulsions), changes in body weight (measured just before dosing and on days 7 and 14), and any mortality.
Decision-Making & Next Steps:
If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified. A subsequent test at a lower dose level is required to improve the classification.
If 0 or 1 animal dies, a further group of 3 animals is dosed at a higher fixed dose level.
This process continues until a definitive classification can be made according to the OECD guideline criteria.
Pathology: A gross necropsy should be performed on all animals at the end of the study to identify any macroscopic pathological changes in major organs.
Data Synthesis and Integrated Risk Assessment
The final step in this preliminary phase is to integrate all collected data to form a coherent initial risk assessment.
Table 2: Integrated Data Summary Template for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Assay Type
Endpoint
Hypothetical Result
Implication
In Silico
hERG Liability
Possible structural alerts
Warrants careful in vitro testing.
Cytotoxicity (NRU)
IC₅₀ in A549 cells
> 100 µM
Low potential for acute, direct cell killing.
Genotoxicity (Ames)
Revertant Colonies
Negative in all strains (+/- S9)
Low likelihood of being a bacterial mutagen.
Cardiotoxicity (hERG)
IC₅₀
25 µM
Moderate inhibition. A therapeutic window needs to be established by comparing this to the efficacious concentration.
In Vivo Acute Oral (OECD 423)
LD₅₀ Cutoff
> 2000 mg/kg
Low acute toxicity; classified as GHS Category 5 or Unclassified.
In Vivo Observations
Clinical Signs
None observed up to 2000 mg/kg
No overt signs of systemic toxicity at high doses.
This integrated view allows the research team to make an informed decision. In the hypothetical case above, the compound shows low acute and genotoxic risk, but the moderate hERG inhibition warrants further investigation and careful consideration of the intended therapeutic dose before proceeding to more complex and costly repeat-dose toxicity studies.
Conclusion
This technical guide has outlined a robust, phased, and scientifically justified strategy for the preliminary toxicity and safety assessment of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid. By commencing with non-animal-based in silico and in vitro methods before progressing to a limited, guideline-compliant in vivo study, this approach efficiently identifies major safety liabilities while adhering to the highest ethical and scientific standards. The data generated through this workflow will provide a critical foundation for the continued development of this novel chemical entity, enabling informed, data-driven decisions on its path toward potential therapeutic use.
References
Dawson, W., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Lee, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics. Retrieved from [Link]
Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
Szeremeta, M., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Pharmacological Reports. Retrieved from [Link]
Rieder, F., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology. Retrieved from [Link]
NextSDS. (n.d.). 4-[(2-chlorophenyl)sulfamoyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
Kim, J., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Retrieved from [Link]
Regulations.gov. (n.d.). Search Results for "toxicity". Retrieved from [Link]
Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
Behera, S. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]
Ye, T., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Archives of Toxicology. Retrieved from [Link]
NextSDS. (n.d.). 4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
Pelkonen, O., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Expert Opinion on Drug Discovery. Retrieved from [Link]
National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]
Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
US EPA. (2017). Provisional Peer-Reviewed Toxicity Values for p-Chlorobenzenesulfonic Acid. Retrieved from [Link]
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]
Integral Consulting Inc. (2007). Toxicological Profiles for Three Organic Acids. Nevada Division of Environmental Protection. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 4-chloro-, 2-phenylhydrazide. Retrieved from [Link]
Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Tigyi, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
US EPA. (1979). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]
European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
Creanza, T. M., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Molecular Biosciences. Retrieved from [Link]
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved from [Link]
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
US EPA CompTox Chemicals Dashboard. (n.d.). 4-(Propylsulfamoyl)benzoic acid Properties. Retrieved from [Link]
structural properties of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid derivatives
An In-depth Technical Guide to the Structural Properties of 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural Properties of 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural properties of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid and its derivatives. This class of compounds is significant in medicinal chemistry, often serving as a scaffold for developing therapeutic agents. Understanding their structural characteristics is paramount for optimizing synthesis, predicting biological activity, and designing new molecules with enhanced potency and selectivity. This document delves into the synthesis, spectroscopic characterization, and three-dimensional structure of these compounds, offering field-proven insights for drug development professionals.
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
The 4-chloro-2-(N-phenylsulfamoyl)benzoic acid core is a privileged scaffold in drug discovery. The benzoic acid moiety provides a crucial anchor for interacting with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The sulfonamide group (-SO₂NH-) is a key functional group found in a wide array of clinically successful drugs. Its ability to form strong hydrogen bonds and its stereoelectronic properties make it a vital component for molecular recognition at receptor or enzyme active sites.[2] The chlorine substituent and the substitution pattern on the N-phenyl ring significantly modulate the molecule's lipophilicity, electronic distribution, and overall conformation, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] Derivatives of the related sulfamoylbenzoic acid class have shown promise as antihypertensive agents and inhibitors of key enzymes like cytosolic phospholipase A2α.[3][4]
Synthesis Strategies: From Precursors to Final Compounds
The synthesis of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid derivatives typically involves a multi-step process designed to build the molecule with high purity and yield. The choice of synthetic route is critical as it directly influences the final product's integrity.
A common and effective strategy involves the conversion of the parent carboxylic acid to a more reactive intermediate, such as an acid chloride, to facilitate the final coupling step. This approach ensures efficient amide or sulfonamide bond formation.
General Synthesis Workflow
The logical flow from starting materials to the final derivative is a cornerstone of reproducible chemical synthesis. The following diagram illustrates a validated pathway.
Thermodynamic Stability and Aqueous Phase Behavior of 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid: A Technical Guide
Executive Summary & Structural Profiling As a Senior Application Scientist, I approach the thermodynamic profiling of complex active pharmaceutical ingredients (APIs) and intermediates not merely as a data-gathering exer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Profiling
As a Senior Application Scientist, I approach the thermodynamic profiling of complex active pharmaceutical ingredients (APIs) and intermediates not merely as a data-gathering exercise, but as a mechanistic puzzle. 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS 887587-31-7) presents a fascinating structural dichotomy. It contains a highly polar, ionizable carboxylic acid moiety (estimated
pKa≈3.5
) and a secondary sulfonamide linkage (estimated
pKa≈8.5
), anchored to a lipophilic, electron-withdrawing chloro-aromatic core.
Understanding its thermodynamic stability in aqueous solutions is critical for formulation design, crystallization optimization, and degradation control. The interplay between the solid-state lattice energy and the aqueous solvation energy dictates its intrinsic solubility, while the sulfonamide bond introduces specific vulnerabilities to hydrolytic degradation under thermal stress. This guide deconstructs the thermodynamics of this compound and provides field-proven, self-validating protocols for its characterization.
Physicochemical Thermodynamics & Phase Behavior
The thermodynamic solubility of a crystalline compound is governed by two primary energy barriers: the disruption of the crystal lattice (Free Energy of Fusion,
ΔGfus
) and the subsequent solvation of the molecules in the aqueous phase (Free Energy of Mixing,
ΔGmix
)[1].
For 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, dissolution is an endothermic, entropy-driven process. Similar to other sulfonamides and benzoic acid derivatives, its solubility increases exponentially with temperature, a behavior that can be accurately modeled using the Apelblat and Van 't Hoff equations[2][3].
pH-Dependent Phase Behavior: At pH levels below 3.5, the compound exists primarily in its unionized form. Its intrinsic solubility is extremely low due to the hydrophobic nature of the chloro-phenyl and N-phenyl rings. As the pH exceeds the
pKa
of the carboxylic acid, the apparent solubility increases drastically due to the formation of the carboxylate anion, which fundamentally alters the
ΔGmix
contribution.
Co-Solvent and Eutectic Enhancements: In cases where aqueous solubility is a limiting factor for stability testing, the use of natural deep eutectic solvents (NADES) or co-crystallization strategies (e.g., with sulfacetamide or similar co-formers) can significantly enhance the solubility profile by altering the thermodynamic stability of the solid phase[4][5].
Aqueous Degradation Kinetics & Mechanisms
Thermodynamic stability is not just about solubility; it is about chemical integrity over time. In aqueous solutions, 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is subject to specific degradation pathways:
Base-Catalyzed Sulfonamide Hydrolysis: While sulfonamides are generally much more stable than carboxamides, prolonged exposure to high pH (
>9
) at elevated temperatures can lead to the nucleophilic attack of hydroxide ions on the sulfur atom. This cleaves the N-S bond, yielding 4-chloro-2-sulfobenzoic acid and aniline.
Decarboxylation: The presence of the electron-withdrawing chloro group and the ortho-sulfamoyl group can lower the activation energy for the decarboxylation of the benzoic acid moiety under highly acidic conditions and extreme thermal stress.
The Causality of Analytical Choice: To rigorously evaluate thermodynamic stability, we must decouple kinetic degradation (covalent bond cleavage) from thermodynamic insolubility (precipitation). Therefore, orthogonal techniques like HPLC-UV/MS must be coupled with Isothermal Microcalorimetry (IMC) to capture both mass balance and thermal reaction profiles.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the data collected represents true thermodynamic equilibrium rather than kinetic artifacts.
Protocol 1: Thermodynamic Solubility & Van 't Hoff Profiling
Rationale: We must ensure that the measured solubility represents a true thermodynamic equilibrium, not a metastable supersaturated state.
Preparation & Equilibration: Add excess solid 4-chloro-2-(N-phenylsulfamoyl)benzoic acid to 10 mL of buffered aqueous solutions (pH 1.2, 4.5, 6.8, and 7.4).
Causality: Using specific buffers controls the ionization state, allowing us to isolate the thermodynamic contributions of the unionized versus ionized species.
Thermal Cycling (The Self-Validation Step): Incubate the suspensions in a thermoshaker. Heat to 40°C for 24 hours, cool to 25°C for 24 hours, and then re-heat to 37°C for 24 hours.
Causality: If the solubility quantified at the final 37°C step matches a direct 37°C incubation, we have definitively proven that thermodynamic equilibrium has been reached, ruling out kinetic trapping or amorphous phase transitions[4].
Phase Separation & Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter.
Crucial Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the membrane. Quantify the API concentration using HPLC-UV at 254 nm.
Protocol 2: Isothermal Microcalorimetry (IMC) for Degradation Kinetics
Rationale: Traditional HPLC stability-indicating assays require discrete sampling, which can miss transient intermediates. IMC measures the heat flow of the reaction in real-time.
Ampoule Loading: Load 3 mL of a 5 mM aqueous solution (pH 7.4) into glass IMC ampoules. Seal under nitrogen to prevent oxidative artifacts.
Thermal Power Measurement: Insert the ampoules into the microcalorimeter and monitor the heat flow (
μW
) at 50°C for 14 days.
Causality: Hydrolytic degradation is typically exothermic. The integration of the heat flow curve over time provides a continuous kinetic trace of the degradation process, allowing for the precise calculation of the rate constant (
k
).
Orthogonal Validation: After 14 days, extract the solution and analyze via LC-MS.
Causality: The chemical identification of the degradants (e.g., aniline) validates that the thermal signal observed in the IMC was indeed due to sulfonamide hydrolysis, making the system self-validating.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic and kinetic parameters based on the structural profiling of the compound.
Table 1: Thermodynamic Parameters of Dissolution (Aqueous Buffer, pH 1.2)
Note: Values are representative estimates for the unionized species based on sulfonamide thermodynamics.
The following diagram illustrates the integrated, self-validating workflow for assessing both the thermodynamic solubility and the kinetic degradation profile of the compound.
Fig 1: Self-validating workflow for thermodynamic stability and kinetic degradation profiling.
References
Long, B., et al. "Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling." Journal of Molecular Liquids. 2
Abramov, Y. A., et al. "Major Source of Error in QSPR Prediction of Intrinsic Thermodynamic Solubility of Drugs: Solid vs Nonsolid State Contributions?" Molecular Pharmaceutics. 1
Wang, Y., et al. "Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K." Journal of Molecular Liquids. 3
Jeliński, T., et al. "Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations." ResearchGate. 5
Surov, A. O., et al. "Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation." Pharmaceutics (PMC). 4
Application Note: Synthesis and Characterization Protocol for 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS: 887587-31-7)[1] Introduction and Strategic Rationale 4-Chloro-2-(N-phenylsu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS: 887587-31-7)[1]
Introduction and Strategic Rationale
4-Chloro-2-(N-phenylsulfamoyl)benzoic acid is a highly functionalized sulfonamide building block[2]. Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, frequently utilized for their hydrogen-bonding capabilities, metabolic stability, and predictable physicochemical properties. This specific intermediate features both a carboxylic acid and an aryl chloride moiety, providing orthogonal handles for further functionalization (e.g., amide coupling, Suzuki-Miyaura cross-coupling).
Retrosynthetic Strategy & Causality:
The most efficient and scalable approach to synthesizing this molecule is the direct sulfonamidation of aniline using 4-chloro-2-(chlorosulfonyl)benzoic acid[3].
Electrophile Choice: 4-chloro-2-(chlorosulfonyl)benzoic acid provides the exact substitution pattern required. The sulfonyl chloride is highly reactive toward nitrogen nucleophiles.
Base Selection: Pyridine is utilized both as an acid scavenger and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, accelerating the reaction with aniline while neutralizing the generated hydrochloric acid[3].
Temperature Control: The initial addition must be performed at 0 °C to suppress the competitive hydrolysis of the sulfonyl chloride by any trace moisture and to control the exothermic nature of the sulfonamide bond formation.
Reaction Pathway
Figure 1: Synthetic workflow for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid.
Materials and Reagents
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
4-Chloro-2-(chlorosulfonyl)benzoic acid
Electrophile
1.0 eq
2.55 g
Aniline
Nucleophile
1.1 eq
1.02 g (1.00 mL)
Pyridine
Base / Catalyst
3.0 eq
2.37 g (2.42 mL)
Dichloromethane (DCM), anhydrous
Solvent
N/A
40 mL
1N Hydrochloric Acid (HCl)
Quench / Wash
Excess
~50 mL
Sodium Sulfate (Na₂SO₄), anhydrous
Drying Agent
N/A
As needed
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of biaryl sultams and sulfonamides via sulfonyl chloride precursors[3].
Step 1: Reaction Setup
Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (10.0 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 20 mL).
Addition of Base: Add anhydrous pyridine (30.0 mmol, 3.0 eq) to the stirring solution.
Cooling: Purge the flask with an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling prevents side reactions and controls the exotherm during the electrophile addition.
Step 2: Electrophile Addition
Preparation of the Sulfonyl Chloride Solution: In a separate dry vial, dissolve 4-chloro-2-(chlorosulfonyl)benzoic acid (10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).
Dropwise Addition: Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the cooled amine mixture over a period of 15–20 minutes.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir under a nitrogen atmosphere for 12–16 hours (overnight)[3].
Step 3: Workup and Isolation
Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Quench the reaction by slowly adding 20 mL of deionized water.
Acidic Wash (Critical Step): Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1N HCl (3 × 30 mL). Causality: The acidic wash is essential to protonate the excess pyridine and unreacted aniline, driving them into the aqueous phase as water-soluble hydrochloride salts, while the target benzoic acid remains in the organic phase.
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to remove residual water and break any emulsions.
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Step 4: Purification
Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water (or pure ethanol) to afford the pure 4-chloro-2-(N-phenylsulfamoyl)benzoic acid as a crystalline solid[3].
Analytical Validation System
To ensure the trustworthiness of the protocol, the isolated material must be validated against the following expected analytical parameters.
Analytical Method
Expected Observations
Diagnostic Significance
TLC (Silica Gel)
Rf ~ 0.3 (DCM:MeOH 9:1 with 1% AcOH)
Confirms consumption of starting materials. UV active (254 nm).
Validates the presence of both the acidic proton and the sulfonamide NH, alongside the correct integration of 8 aromatic protons.
LC-MS (ESI-)
m/z [M-H]⁻ calculated for C₁₃H₉ClNO₄S: 310.0; found: ~310.0
Confirms the exact mass of the target molecule. The negative ionization mode is ideal for carboxylic acids and sulfonamides.
References
NextSDS. (2026). 4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information.
NextSDS. (2026). CAS Number 887587-31-7 Primary Identifiers.
Arkivoc. (2019). Supplementary Material: Silver-Catalyzed Intramolecular Oxidative Decarboxylative CH Arylation Reactions for Synthesis of Biaryl sultams. (Details general procedure for the reaction of 2-chlorosulfonyl benzoic acid with amine derivatives).
Application Note & Protocol: Solubilization of 4-chloro-2-(N-phenylsulfamoyl)benzoic Acid for In Vitro Cell-Based Assays
Abstract This document provides a detailed methodology for the solubilization and preparation of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid for use in cell culture-based assays. Compounds belonging to the sulfamoylbenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed methodology for the solubilization and preparation of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid for use in cell culture-based assays. Compounds belonging to the sulfamoylbenzoic acid class often exhibit potent biological activities but are characterized by poor aqueous solubility, posing a significant challenge for in vitro testing.[1][2] This guide outlines a robust, two-step dissolution strategy centered on the use of dimethyl sulfoxide (DMSO) as a primary solvent to create a high-concentration stock solution, followed by serial dilution into aqueous cell culture media. We will detail the underlying chemical principles, provide step-by-step protocols for stock and working solution preparation, and establish best practices for quality control, including the critical importance of appropriate vehicle controls to ensure data integrity.
Introduction: The Solubility Challenge
4-chloro-2-(N-phenylsulfamoyl)benzoic acid is an aromatic compound featuring a benzoic acid core, which imparts acidic properties, and a polar sulfamoyl group that can participate in hydrogen bonding.[3] Despite these polar functionalities, the overall structure, influenced by the chloro- and phenyl- groups, results in a molecule that is sparingly soluble in aqueous solutions at physiological pH. Direct dissolution in cell culture media or phosphate-buffered saline (PBS) is often impractical and leads to precipitation, resulting in inaccurate and non-reproducible experimental outcomes.
The recommended approach, widely adopted for compounds with similar characteristics, involves creating a concentrated stock solution in a water-miscible organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.[6] This allows for the preparation of a stable, high-concentration stock that can be precisely diluted to the final working concentration in the cell culture medium.
Physicochemical Properties Overview
Understanding the compound's properties is key to developing a successful solubilization strategy. While specific experimental data for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is not widely published, we can infer its likely characteristics from its structural motifs and related analogs.
Property
Value / Observation
Rationale & Significance
Chemical Structure
Benzoic acid with chloro and N-phenylsulfamoyl substituents.
The combination of a hydrophobic phenyl ring and a polar carboxylic acid/sulfonamide group results in amphipathic character, predicting poor water solubility.
Physical Form
Expected to be a crystalline solid.
Similar benzoic acid and sulfonamide derivatives are typically supplied as crystalline solids.[4][5]
Predicted Solubility
- Aqueous: Very low. - Organic: Soluble in polar aprotic solvents like DMSO and DMF.[4][5]
The acidic proton on the carboxylic acid can be deprotonated in basic aqueous solutions, slightly increasing solubility, but direct dissolution in neutral media is problematic. Organic solvents like DMSO are highly effective for this class of compounds.[4][6]
Molecular Weight
Approx. 327.75 g/mol
Essential for calculating molar concentrations for stock and working solutions.
The Two-Step Dissolution Workflow
The core principle of this protocol is to first dissolve the compound in a minimal amount of a suitable organic solvent to overcome the primary energy barrier of dissolution. This concentrated stock is then diluted into the much larger volume of the aqueous medium, where the solvent helps maintain the compound's solubility at the low final concentration.
Caption: Workflow for preparing 4-chloro-2-(N-phenylsulfamoyl)benzoic acid solutions.
Sterile, conical-bottom polypropylene or glass vials
Calibrated analytical balance
Calibrated micropipettes and sterile, low-retention tips
Vortex mixer
Water bath or incubator set to 37°C (optional)
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the cell line
Sterile serological pipettes
Experimental Protocols
Protocol 5.1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)
This protocol details the preparation of a 20 mM stock solution. Adjust calculations accordingly for a different desired concentration.
Calculation:
Molecular Weight (MW) of the compound is ~327.75 g/mol .
To make a 20 mM stock (0.020 mol/L), you need: 0.020 mol/L * 327.75 g/mol = 6.555 g/L = 6.555 mg/mL.
Therefore, to prepare 1 mL of a 20 mM stock, you need to weigh 6.56 mg of the compound.
Weighing:
Tare a sterile, chemically-resistant vial (e.g., amber glass or polypropylene) on an analytical balance.
Carefully weigh 6.56 mg of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid directly into the vial. Record the exact weight.
Solubilization:
Based on the exact weight, recalculate the precise volume of DMSO required. For example, if you weighed 6.70 mg, the required DMSO volume is 6.70 mg / 6.555 mg/mL = 1.022 mL.
Add the calculated volume of sterile, cell culture grade DMSO to the vial.
Cap the vial tightly and vortex at medium speed for 1-2 minutes.
Quality Control & Final Steps:
Visually inspect the solution against a light source. It should be clear and free of any particulate matter.
If the compound is not fully dissolved, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as this may degrade the compound.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the stock solution aliquots at -20°C or -80°C, protected from light. For many benzoic acid derivatives, stability is ≥4 years when stored properly.[4][5]
Protocol 5.2: Preparation of Working Solutions for Cell Culture
This protocol uses the 20 mM stock to prepare a final concentration of 20 µM in a cell culture well.
Intermediate Dilution (Optional but Recommended):
Directly diluting the 20 mM stock 1:1000 can be inaccurate. It is best practice to perform an intermediate dilution.
Prepare a 1 mM intermediate stock by diluting the 20 mM stock 1:20 in cell culture medium (e.g., 5 µL of 20 mM stock + 95 µL of medium). Mix thoroughly by pipetting.
Final Dilution:
To achieve a final concentration of 20 µM, you will perform a 1:50 dilution of the 1 mM intermediate stock.
For example, if your final well volume is 200 µL, you would add 4 µL of the 1 mM intermediate stock to 196 µL of medium containing your cells.
Final DMSO Concentration Check:
The initial 1:20 dilution results in 5% DMSO.
The final 1:50 dilution of this intermediate stock results in a final DMSO concentration of 5% / 50 = 0.1% DMSO . This concentration is well-tolerated by most cell lines.
Protocol 5.3: Establishing the Vehicle Control
The vehicle control is essential to ensure that any observed cellular effects are due to the compound itself and not the solvent.
Prepare a "Mock" Stock: Create a dilution series of pure DMSO in your cell culture medium that exactly matches the final DMSO concentrations in your experimental wells.
Application: For every experimental concentration of the compound, you must have a corresponding control well that receives the same final concentration of DMSO, but without the compound.
Example: For the 20 µM working solution described above (with a final DMSO concentration of 0.1%), the vehicle control wells would receive medium containing 0.1% DMSO.
Troubleshooting & Best Practices
Caption: Decision tree for troubleshooting compound precipitation.
Cell Line Solvent Tolerance: Before initiating a large-scale experiment, always determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the experimental endpoint. This is typically done by running a dose-response curve with DMSO alone (e.g., 0.01% to 1.0%).
Mixing is Key: When diluting the DMSO stock into the aqueous medium, add the stock to the medium (not the other way around) and mix immediately and thoroughly to prevent localized high concentrations that can cause precipitation.
Storage: Always store stock solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by making single-use aliquots.[4] We do not recommend storing aqueous working solutions for more than one day.[5]
References
NextSDS. (n.d.). 4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. Retrieved from [Link]
Popa, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. Available at: [Link]
Popa, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. Retrieved from [Link]
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Application Notes and Protocols: 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid as a Versatile Chemical Intermediate
Introduction: Unveiling a Key Synthetic Building Block In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid emerges as a significant building block, particularly in the synthesis of pharmaceutically active compounds. Its unique arrangement of a carboxylic acid, a sulfamoyl group, and a halogenated benzene ring provides a versatile platform for a variety of chemical transformations.
The presence of the carboxylic acid group offers a handle for amide bond formation or esterification, while the sulfamoyl linkage can be a site for further functionalization or can act as a key pharmacophore itself. The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this intermediate, designed for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in synthesis.
Property
Value
Source
Chemical Name
4-Chloro-2-(N-phenylsulfamoyl)benzoic acid
-
CAS Number
Not explicitly available; related compounds cited.
Safety & Handling:
While a specific Safety Data Sheet (SDS) for the title compound is not readily available, data from closely related structures like 4-chlorobenzoic acid and various sulfamoylbenzoic acids suggest a consistent safety profile.
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[3][4][5]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[4] Use in a well-ventilated area or under a fume hood.[3][6]
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
Synthesis of the Intermediate
The preparation of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid can be approached through a multi-step sequence starting from readily available materials. A logical and efficient pathway, adapted from methodologies for similar compounds, involves the diazotization of a substituted aminobenzoic acid followed by a Sandmeyer-type reaction to install the sulfonyl chloride, and subsequent condensation.[7]
Workflow for the Synthesis of 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid
Caption: Synthetic workflow for 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid.
Protocol 1: Synthesis of 4-Chloro-2-(chlorosulfonyl)benzoic acid
This protocol is adapted from the synthesis of a similar compound, methyl 4-chloro-2-(chlorosulfonyl)benzoate.[7]
Starting Material: 4-Chloro-2-aminobenzoic acid.
Diazotization:
Suspend 4-chloro-2-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-water bath.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature. The formation of the diazonium salt is a critical step; maintaining a low temperature is essential to prevent its decomposition.
Sandmeyer-type Reaction:
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of cupric chloride.
Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture, keeping the temperature between 5-10 °C.
After the addition is complete, allow the reaction to stir and warm to room temperature.
Work-up and Isolation:
Pour the reaction mixture into ice water to precipitate the product.
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(chlorosulfonyl)benzoic acid. This intermediate is often used directly in the next step without extensive purification due to its reactivity.
Protocol 2: Synthesis of 4-Chloro-2-(N-phenylsulfamoyl)benzoic acid
Condensation Reaction:
Dissolve the crude 4-chloro-2-(chlorosulfonyl)benzoic acid in a suitable solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.
Cool the solution and add aniline dropwise. The molar ratio should be approximately 1:1.
Allow the reaction to stir at room temperature, then gently heat to reflux for 2-4 hours to ensure the reaction goes to completion.[7] The progress can be monitored using Thin Layer Chromatography (TLC).
Work-up and Purification:
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
Filter the solid, wash with water to remove pyridine hydrochloride, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-chloro-2-(N-phenylsulfamoyl)benzoic acid.
Application as a Chemical Intermediate
The true value of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid lies in its application as a precursor to more complex molecules. It is particularly relevant in the synthesis of analogs of diuretic and antidepressant drugs.
Application Example: Synthesis of Furosemide Analogs
Furosemide is a potent loop diuretic widely used in medicine.[8] The established synthesis of Furosemide starts from 2,4-dichlorobenzoic acid.[9][10] By using 4-chloro-2-(N-phenylsulfamoyl)benzoic acid as a starting material, one can synthesize novel analogs of Furosemide where the 2-chloro substituent is replaced by an N-phenylsulfamoyl group, potentially leading to compounds with modified diuretic activity or different pharmacological profiles. The key final step in Furosemide synthesis is a nucleophilic aromatic substitution reaction with furfurylamine.[11]
Reaction Scheme: Synthesis of a Furosemide Analog
Caption: Synthesis of a Furosemide analog via nucleophilic aromatic substitution.
Protocol 3: Synthesis of a Furosemide Analog
This protocol is a conceptual adaptation based on established Furosemide synthesis methods.[12]
An acid scavenger, such as sodium carbonate or triethylamine (2 equivalents)
A high-boiling point solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
Procedure:
Combine the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, the acid scavenger, and the solvent in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to dissolve the solids.
Add the furfurylamine dropwise to the heated solution.
Heat the reaction mixture to a temperature between 130-150 °C and maintain for several hours. The reaction is driven to completion at elevated temperatures.[9]
Work-up and Purification:
Cool the reaction mixture to room temperature.
Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the product while keeping unreacted amines in solution.
Filter the resulting solid precipitate.
Wash the solid with water and then with a cold organic solvent (e.g., ethanol) to remove impurities.
The crude product can be further purified by recrystallization to yield the final Furosemide analog.
Conclusion
4-Chloro-2-(N-phenylsulfamoyl)benzoic acid is a highly functionalized and valuable intermediate for organic synthesis. Its preparation from common starting materials and its strategic placement of reactive functional groups make it an attractive building block for creating diverse and complex molecules. The protocols and applications detailed herein provide a foundational guide for researchers to leverage this compound in the development of novel chemical entities, particularly within the pharmaceutical industry. As with any chemical process, appropriate safety precautions and optimization of reaction conditions are essential for successful and reproducible outcomes.
References
NextSDS. (n.d.). 4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. Retrieved from [Link]
Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide.
Minio, F., et al. (2024). A benign-by-design microwave-assisted greener synthesis of Furosemide. Sustainable Chemistry and Pharmacy, 39, 101600.
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. Retrieved from [Link]
Alsahib, S. A., & Hussein, A. H. (2020).
SIELC Technologies. (2018, February 16). Furosemide. Retrieved from [Link]
Alsahib, S. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN105906589A - Preparation method of furosemide.
Application Notes and Protocols for the Derivatization of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid The 4-chloro-2-(N-phenylsulfamoyl)benzoic acid core is a foundational structure in medicinal chemistry, most notably recognized in the p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Scaffold of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
The 4-chloro-2-(N-phenylsulfamoyl)benzoic acid core is a foundational structure in medicinal chemistry, most notably recognized in the potent loop diuretic, furosemide.[1][2] Its remarkable therapeutic success is attributed to the specific spatial and electronic arrangement of its key functional groups: a carboxylic acid, a sulfonamide, and an activating chloro group. These features allow for critical interactions with biological targets, primarily the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[3][4][5] The structure-activity relationship (SAR) of this class of compounds has been extensively studied, revealing that the acidic nature of the C-1 carboxyl group and the presence of the C-5 sulfamoyl group are essential for optimal diuretic activity.[3][6][7]
Beyond its diuretic properties, the inherent functionalities of the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid scaffold present a versatile platform for the exploration of new chemical space and the development of novel therapeutic agents. The strategic modification of this scaffold allows for the systematic investigation of how changes in sterics, electronics, and lipophilicity impact biological activity. Recent studies have explored analogs of this scaffold for a range of applications, including as potential therapeutics for Alzheimer's disease by targeting both amyloid-β aggregation and neuroinflammation.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization techniques for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid to facilitate robust SAR studies. The protocols herein are designed to be self-validating systems, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Strategic Derivatization for SAR Exploration
The 4-chloro-2-(N-phenylsulfamoyl)benzoic acid scaffold offers three primary points for diversification, each allowing for the probing of different aspects of molecular recognition by a biological target.
Caption: Strategic points for derivatization on the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid scaffold for SAR studies.
Part 1: Derivatization of the Carboxylic Acid Moiety (Position 1)
The carboxylic acid at position 1 is a critical pharmacophoric feature, often involved in ionic interactions and hydrogen bonding with target proteins.[3] Its derivatization or replacement with bioisosteres can significantly impact a compound's acidity, polarity, and metabolic stability.[10][11]
Amide Bond Formation: Probing the Acidic Pocket
Conversion of the carboxylic acid to a series of amides is a fundamental step in SAR studies. This modification neutralizes the negative charge and introduces substituents that can probe the steric and electronic requirements of the binding pocket.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine.[12]
Materials:
4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Desired primary or secondary amine (1.1 eq)
EDC (1.2 eq)
HOBt (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
1M HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
Under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
Cool the solution to 0 °C using an ice bath.
Add EDC (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.5 eq) in the same anhydrous solvent.
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Causality Behind Experimental Choices:
EDC/HOBt: This combination is highly efficient for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization (if chiral amines are used) and reacts cleanly with the amine.[12]
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and any acidic protons without competing with the primary/secondary amine in the coupling reaction.
Anhydrous Conditions: The reagents are moisture-sensitive; water can hydrolyze the activated intermediates, reducing the yield.
Bioisosteric Replacement of the Carboxylic Acid
Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties while retaining or improving biological activity.[13][14] Replacing the carboxylic acid with groups like tetrazoles or sulfonamides can alter pKa, lipophilicity, and metabolic stability.[11][15]
Protocol 2: Synthesis of a Tetrazole Bioisostere (via the Amide)
This multi-step protocol first converts the carboxylic acid to a primary amide, followed by dehydration to a nitrile, and finally a [2+3] cycloaddition with an azide to form the tetrazole ring.
Materials:
Amide derivative from Protocol 1 (using ammonia as the amine)
Trifluoroacetic anhydride (TFAA) or POCl₃
Pyridine
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
Anhydrous DMF
Procedure:
Nitrile Formation: Dissolve the primary amide (1.0 eq) in anhydrous pyridine and cool to 0 °C. Slowly add TFAA (1.5 eq) or POCl₃ (1.2 eq). Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitored by TLC/LC-MS). Quench the reaction by pouring it onto ice water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry, filter, and concentrate to obtain the crude nitrile.
Tetrazole Formation: Dissolve the crude nitrile (1.0 eq), NaN₃ (1.5 eq), and NH₄Cl (1.5 eq) in anhydrous DMF. Heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress. Upon completion, cool to room temperature and pour into acidified water (pH ~2 with HCl). Extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry, filter, and concentrate. Purify by column chromatography or recrystallization.
Causality Behind Experimental Choices:
Dehydrating Agent (TFAA/POCl₃): These reagents efficiently remove water from the primary amide to form the corresponding nitrile.
[2+3] Cycloaddition: The reaction of a nitrile with an azide is a classic method for constructing a 5-membered tetrazole ring, a well-established carboxylic acid bioisostere.[11]
Acidic Workup: Protonation of the tetrazole anion formed during the reaction facilitates its extraction into the organic solvent.
Part 2: Derivatization of the N-phenylsulfamoyl Moiety (Position 2)
Modifications at the N-phenylsulfamoyl group allow for the exploration of hydrophobic pockets and additional hydrogen bonding interactions.
Variation of the Phenyl Ring Substituents
Introducing a variety of substituted anilines during the synthesis of the core scaffold allows for systematic probing of the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on biological activity.
Protocol 3: Synthesis of N-Aryl Sulfamoyl Derivatives
This protocol outlines the synthesis of the core scaffold with various substituted anilines starting from 4-chloro-2-fluorobenzoic acid. A more common route starts from 2,4-dichlorobenzoic acid.[1]
Materials:
4-chloro-2-(chlorosulfonyl)benzoic acid (synthesized from 4-chloro-2-aminobenzoic acid)[16]
Substituted aniline (1.1 eq)
Pyridine or Triethylamine (2.0 eq)
Anhydrous DCM
Procedure:
Dissolve the substituted aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve 4-chloro-2-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
Slowly add the sulfonyl chloride solution to the aniline solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.
Upon completion, dilute with DCM and wash with 1M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the derivatization of the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid scaffold.
Part 3: Derivatization of the Chloro Group (Position 4)
The chloro group at position 4 is an "activating group" and a key handle for introducing further diversity through cross-coupling reactions or nucleophilic aromatic substitution.[6][7]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at position 4.[17][18][19]
Protocol 4: Suzuki-Miyaura Coupling of the Aryl Chloride
Materials:
4-chloro-2-(N-phenylsulfamoyl)benzoic acid (or its methyl ester for better solubility and to avoid side reactions with the base)
Aryl or heteroaryl boronic acid (1.2 eq)
Pd(OAc)₂ (2-5 mol%)
SPhos or other suitable phosphine ligand (4-10 mol%)
K₃PO₄ (2.0 eq)
Toluene/Water (10:1) or Dioxane/Water
Inert atmosphere (N₂ or Ar)
Procedure:
To a reaction vessel, add the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid derivative (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (e.g., 3 mol%), and SPhos (e.g., 6 mol%).
Seal the vessel and purge with an inert gas for 10-15 minutes.
Add the degassed solvent system (e.g., Toluene/Water 10:1).
Heat the mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor the reaction by TLC/LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Acidify the aqueous layer with 1M HCl to protonate the benzoic acid, facilitating its extraction into the organic layer. Separate the layers.
Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]
Purify the crude product by flash column chromatography. If an ester was used, it can be hydrolyzed at this stage using standard conditions (e.g., LiOH in THF/water).
Causality Behind Experimental Choices:
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for efficient coupling. Buchwald ligands like SPhos are often effective for coupling with less reactive aryl chlorides.[20]
Base (K₃PO₄): The base is required to activate the boronic acid for transmetalation to the palladium center.[19]
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the adjacent sulfamoyl and carboxylic acid groups facilitates nucleophilic aromatic substitution (SNAr) at the chloro-substituted position, allowing for the introduction of heteroatom-linked substituents.[21][22][23]
Protocol 5: SNAr with Thiol Nucleophiles
Materials:
4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Thiol (e.g., thiophenol) (1.2 eq)
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 eq)
Anhydrous DMF or DMSO
Procedure:
Under an inert atmosphere, dissolve the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (2.0 eq).
Slowly add the thiol (1.2 eq) to the mixture.
Heat the reaction to 60-100 °C and stir for 6-18 hours, monitoring by TLC/LC-MS.
Upon completion, cool to room temperature and pour into ice-water.
Acidify the mixture with 1M HCl to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize or purify by column chromatography if necessary.
Causality Behind Experimental Choices:
Polar Aprotic Solvent (DMF/DMSO): These solvents are ideal for SNAr reactions as they dissolve the reactants and do not solvate the nucleophile excessively, thus maintaining its reactivity.[24]
Base (K₂CO₃/NaH): A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.
Electron-Withdrawing Groups: The presence of the sulfamoyl and carboxyl groups ortho and para to the chlorine atom stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism.[21][22]
Part 4: Characterization and Data Analysis
Thorough characterization of all synthesized derivatives is paramount for reliable SAR interpretation.
Analytical Techniques:
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (LC-MS) is the preferred method for determining the purity of the final compounds.[25][26][27] Reversed-phase HPLC is generally suitable.[25]
Structural Elucidation:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecules.[27]
Data Presentation for SAR Analysis:
A well-structured table is crucial for comparing the biological activity of the synthesized analogs with their structural modifications.
Compound ID
R¹ Modification (Position 1)
R² Modification (N-phenyl)
R³ Modification (Position 4)
Biological Activity (e.g., IC₅₀, EC₅₀ in µM)
Scaffold
-COOH
-Ph
-Cl
[Activity of parent compound]
1a
-CONH₂
-Ph
-Cl
[Insert Data]
1b
-CONH(CH₃)
-Ph
-Cl
[Insert Data]
2a
-CN₅H (Tetrazole)
-Ph
-Cl
[Insert Data]
3a
-COOH
-4-MeO-Ph
-Cl
[Insert Data]
4a
-COOH
-Ph
-Ph
[Insert Data]
4b
-COOH
-Ph
-2-Thienyl
[Insert Data]
5a
-COOH
-Ph
-S-Ph
[Insert Data]
Conclusion
The 4-chloro-2-(N-phenylsulfamoyl)benzoic acid scaffold is a highly valuable starting point for medicinal chemistry campaigns. The derivatization strategies and detailed protocols provided in these application notes offer a systematic and robust framework for conducting comprehensive SAR studies. By logically modifying the key functional groups, researchers can effectively explore new chemical space, optimize biological activity, and potentially uncover novel therapeutic agents for a wide range of diseases.
References
BenchChem. (2025). Application Note: A Protocol for the Suzuki-Miyaura Coupling of 3-(3-Chloro-3-butenyl)benzoic Acid.
BenchChem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
Scribd. (n.d.). SAR of Loop Diuretics Explained.
Dong, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
ORCA - Online Research @ Cardiff. (n.d.).
Taylor & Francis Online. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
Amit Lungare. (2024, August 2).
BenchChem. (2025). A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid.
ResearchGate. (n.d.). Chemical structures of clinically approved loop diuretics.
Pharmacy 180. (n.d.). SAR of Loop Diuretics.
Diez, J. (1990). Diuretics and transmembrane ionic exchanges: structure-activity relations and clinical applications. American Journal of Cardiology, 65(17), 55H-57H.
Li, W., et al. (2024).
BenchChem. (2025). Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.
Ellman, J. A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
Drug Hunter. (2025).
Weaver, D. F., et al. (2021). Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease. European Journal of Medicinal Chemistry, 222, 113565.
Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(11), 1845-1855.
GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube.
Chemistry Steps. (2021).
National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(10), 3694–3698.
Application Note: Polymeric Drug Delivery Systems for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CBSA) into polymeric drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CBSA) into polymeric drug delivery systems. Sulfamoylbenzoic acid derivatives have shown potential as therapeutic agents, including for managing hypertension.[1] However, like many benzoic acid derivatives, CBSA is anticipated to have poor aqueous solubility, a significant barrier to achieving adequate bioavailability.[2][3][4][5] Polymeric drug delivery systems offer a robust strategy to overcome this limitation by enhancing solubility, controlling release kinetics, and improving overall therapeutic efficacy.[4][6] This guide presents detailed, step-by-step protocols for two distinct and widely applicable formulation strategies: the nanoencapsulation of CBSA into biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release, and the microencapsulation into pH-responsive Eudragit® polymers for targeted enteric delivery. Furthermore, it provides validated methodologies for the comprehensive characterization of these formulations, ensuring product quality and performance.
Introduction: The Rationale for Polymeric Formulation
4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CBSA) belongs to a class of compounds with established pharmacological activities.[1][7] The primary challenge in developing an effective oral dosage form for such molecules is often their limited water solubility, which falls under Biopharmaceutics Classification System (BCS) Class II or IV. This poor solubility directly impedes dissolution in the gastrointestinal tract, leading to low and variable absorption and bioavailability.[8]
Polymeric drug delivery systems (DDS) provide a versatile platform to address this challenge.[2] By encapsulating the active pharmaceutical ingredient (API) within a polymer matrix, it is possible to:
Enhance Apparent Solubility: Formulating the drug in an amorphous state within the polymer matrix can significantly increase its dissolution rate.[3]
Control Release Kinetics: The polymer can be selected to degrade or dissolve at a specific rate or in response to a particular physiological trigger (e.g., pH), providing sustained or targeted drug release.[9][10][11]
Improve Stability: The polymer matrix can protect the encapsulated drug from degradation in the harsh environment of the stomach.[4]
This note focuses on two industry-standard polymers:
PLGA (Poly(lactic-co-glycolic acid)) : An FDA-approved, biodegradable, and biocompatible copolymer renowned for its use in creating sustained-release formulations.[9][11][12][13] The ratio of lactic acid to glycolic acid can be tuned to control the degradation rate and, consequently, the drug release profile.[12]
Eudragit® Polymers : A family of polymethacrylate copolymers widely used for functional film coatings.[14][15] Specific grades, such as Eudragit® L 100, are anionic and insoluble in acidic media but dissolve at a pH above 6.0, making them ideal for enteric protection and targeted release in the small intestine.[10][16]
Materials and Equipment
Materials
Material
Supplier
Grade
4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Available from various chemical suppliers
>98% Purity
PLGA (50:50, MW 15-30 kDa)
Sigma-Aldrich, Evonik
Pharmaceutical Grade
Eudragit® L 100
Evonik Industries
Pharmaceutical Grade
Dichloromethane (DCM)
Fisher Scientific
HPLC Grade
Acetone
Fisher Scientific
HPLC Grade
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
Sigma-Aldrich
ACS Reagent
Hydrochloric Acid (HCl)
VWR
ACS Grade
Sodium Phosphate Monobasic
Sigma-Aldrich
Reagent Grade
Sodium Phosphate Dibasic
Sigma-Aldrich
Reagent Grade
Deionized Water
In-house (e.g., Milli-Q system)
18.2 MΩ·cm
Equipment
Equipment
Purpose
Magnetic Stirrer with Hotplate
Solvent evaporation, dissolution studies
High-Shear Homogenizer or Probe Sonicator
Emulsion formation
Rotary Evaporator
Solvent removal
Centrifuge
Particle collection and washing
Freeze-Dryer (Lyophilizer)
Product drying
Dynamic Light Scattering (DLS) Instrument
Nanoparticle size analysis
Laser Diffraction Particle Size Analyzer
Microsphere size analysis
Scanning Electron Microscope (SEM)
Morphology analysis
UV-Vis Spectrophotometer or HPLC with UV detector
Drug quantification
USP Dissolution Apparatus II (Paddle)
In vitro release studies
pH Meter
Buffer preparation
Protocol 1: CBSA-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
Principle of Causality: This method is chosen for its ability to produce sub-micron particles with high encapsulation efficiency for hydrophobic drugs. An oil-in-water (o/w) emulsion is formed where the "oil" phase consists of the drug and polymer dissolved in a water-immiscible organic solvent. The polymer precipitates around the drug as the solvent is removed, forming a solid nanoparticle matrix. PVA is used as a stabilizer to prevent particle aggregation during formation.
Diagram of Workflow: PLGA Nanoparticle Formulation
Caption: Workflow for PLGA nanoparticle synthesis using the emulsion-solvent evaporation method.
Step-by-Step Methodology:
Organic Phase Preparation:
Accurately weigh 100 mg of PLGA (50:50) and 20 mg of CBSA.
Dissolve both components in 4 mL of dichloromethane (DCM) in a glass vial. Ensure complete dissolution using gentle vortexing.
Aqueous Phase Preparation:
Prepare a 2% w/v solution of poly(vinyl alcohol) (PVA) by dissolving 400 mg of PVA in 20 mL of deionized water. Gentle heating (to ~60°C) may be required. Cool to room temperature before use.
Emulsification:
Add the organic phase (Step 1) to the aqueous phase (Step 2) dropwise while homogenizing at 12,000 RPM for 3 minutes using a high-shear homogenizer. Alternatively, use a probe sonicator at 60% amplitude for 2 minutes in an ice bath.
Scientist's Note: The energy input during this step is critical. Higher energy generally leads to smaller particle sizes, but excessive energy can cause drug degradation.
Solvent Evaporation:
Transfer the resulting emulsion to a beaker and stir at 300 RPM on a magnetic stirrer at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate completely. The solution will turn from milky to slightly opalescent as nanoparticles form.
Particle Collection and Washing:
Transfer the nanoparticle suspension to centrifuge tubes.
Centrifuge at 15,000 x g for 20 minutes at 4°C.
Discard the supernatant, which contains residual PVA and unencapsulated drug.
Resuspend the pellet in 20 mL of deionized water using a vortex mixer.
Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.
Lyophilization:
After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water (e.g., 5 mL).
Freeze the suspension at -80°C for at least 2 hours.
Lyophilize the frozen sample for 48 hours to obtain a dry, free-flowing powder. Store at 4°C in a desiccator.
Protocol 2: CBSA-Loaded Eudragit® L 100 Microspheres for Enteric Release
Principle of Causality: This protocol uses a solvent evaporation method to create larger microparticles suitable for oral administration. Eudragit® L 100 is selected specifically for its pH-dependent solubility. It is insoluble in the acidic environment of the stomach (pH 1-3) but readily dissolves in the neutral to slightly alkaline environment of the small intestine (pH > 6.0).[10][15] This property protects the acid-labile drug and prevents its release until it reaches the primary site of absorption, a key principle of enteric drug delivery.
Diagram of Workflow: Eudragit® Microsphere Formulation
Caption: Workflow for Eudragit® L 100 microsphere synthesis for pH-targeted delivery.
Step-by-Step Methodology:
Polymer/Drug Solution Preparation:
Accurately weigh 400 mg of Eudragit® L 100 and 100 mg of CBSA.
Dissolve in a 10 mL mixture of Acetone:Ethanol (1:1 v/v).
Aqueous Dispersion Phase:
Prepare 50 mL of a 1% w/v PVA solution in deionized water as the stabilizer.
Microsphere Formation:
Place the aqueous phase in a 100 mL beaker and stir at 300-400 RPM with a magnetic stirrer.
Slowly inject the polymer/drug solution (Step 1) into the center of the vortex of the stirring aqueous phase using a syringe. Solid microspheres will precipitate immediately.
Solvent Removal:
Continue stirring the suspension at room temperature for 3-4 hours to ensure all organic solvents have evaporated.
Collection and Washing:
Collect the formed microspheres by vacuum filtration using a Buchner funnel with Whatman No. 1 filter paper.
Wash the collected microspheres three times with 50 mL portions of deionized water to remove residual PVA.
Drying:
Transfer the washed microspheres to a petri dish and dry in a vacuum oven at 40°C for 24 hours.
Store the final product in a sealed container with a desiccant.
Characterization Protocols
Comprehensive characterization is essential to ensure the quality, reproducibility, and performance of the formulated DDS.
Particle Size, Polydispersity, and Morphology
Purpose: To determine the size distribution and physical appearance of the particles. Size influences dissolution rate, cellular uptake, and in vivo fate.
Method 1: Dynamic Light Scattering (DLS) for PLGA Nanoparticles
Suspend a small amount (~0.1 mg/mL) of lyophilized nanoparticles in deionized water.
Briefly sonicate (30 seconds) to ensure a uniform dispersion.
Analyze using a DLS instrument to obtain the Z-average diameter and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3.
Method 2: Laser Diffraction for Eudragit® Microspheres
Disperse the microspheres in water containing a small amount of surfactant (e.g., Tween 80) to prevent aggregation.
Analyze using a laser diffraction analyzer to determine the volume-weighted mean diameter (D[1][17]).[8][17]
Method 3: Scanning Electron Microscopy (SEM) for Morphology
Mount a small amount of the dry powder onto an aluminum stub using double-sided carbon tape.
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
Image under high vacuum to observe particle shape, surface texture, and aggregation.
Drug Loading and Encapsulation Efficiency (EE)
Purpose: To quantify the amount of drug successfully encapsulated within the polymer matrix. This is a critical quality attribute for dosage accuracy.
Principle of Causality: A known mass of the drug-loaded particles is dissolved in a solvent that solubilizes both the polymer and the drug. The drug concentration in the resulting solution is then measured, typically by UV-Vis spectrophotometry or HPLC, and compared to the initial amounts used in the formulation.[18][19]
Diagram of Logic: Calculating Encapsulation Efficiency
Caption: Logical flow for determining Drug Loading and Encapsulation Efficiency.
Step-by-Step Methodology:
Accurately weigh 10 mg of the lyophilized nanoparticles or microspheres.
Dissolve the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile or DCM). Ensure the polymer and drug are fully dissolved.
Determine the concentration of CBSA in the solution using a pre-validated HPLC or UV-Vis spectrophotometry method.
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations[18][20]:
Drug Loading (%) = (Mass of drug in particles / Total mass of particles) x 100
Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100
In Vitro Drug Release Studies
Purpose: To evaluate the rate and extent of drug release from the formulation under simulated physiological conditions. The release profile is critical for predicting in vivo performance.
Apparatus Setup: Use a USP Apparatus II with a paddle speed of 50 RPM and maintain the temperature of the release medium at 37 ± 0.5°C.
Sample Preparation: Accurately weigh an amount of particles equivalent to 5 mg of CBSA and place it in 900 mL of the release medium.
Release Media:
For PLGA Nanoparticles (Sustained Release): Use Phosphate Buffered Saline (PBS), pH 7.4.
For Eudragit® Microspheres (Enteric Release): Perform a two-stage dissolution. First, use 0.1 N HCl (pH 1.2) for 2 hours. After 2 hours, add a pre-calculated amount of phosphate buffer concentrate to adjust the medium pH to 6.8 for the remainder of the study.
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw 5 mL of the medium. Immediately replace it with 5 mL of fresh, pre-warmed medium to maintain sink conditions.
Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the filtrate for CBSA concentration using HPLC or UV-Vis.
Data Analysis: Plot the cumulative percentage of drug released versus time.
Expected Results & Data Presentation
The following tables provide a template for summarizing and comparing the characterization data from the two formulation methods.
Table 1: Physicochemical Properties of CBSA-Loaded Formulations
Formulation
Mean Particle Size (nm/µm)
Polydispersity Index (PDI)
Drug Loading (%)
Encapsulation Efficiency (%)
PLGA Nanoparticles
150 - 300 nm
< 0.3
~3 - 8%
> 70%
Eudragit® Microspheres
50 - 150 µm
N/A
~15 - 20%
> 85%
Note: These are typical expected ranges. Actual results will depend on precise process parameters.
Table 2: Comparative In Vitro Release Profile Summary
EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Consider
Nanoencapsulation of ascorbic acid loaded in pluronic® F127 coated by chitosan-alginate polyelectrolyte complex and application of a direct quantification method to enhance its accuracy. PubMed.
Drug loading and encapsulation efficiency values determined by the HPLC method.
Methods to assess in vitro drug release from injectable polymeric particul
Polymeric Delivery Systems for Poorly Soluble Drugs. Kinam Park.
Recent Applications of PLGA in Drug Delivery Systems. MDPI.
EUDRAGIT® functional film co
Complete Guide to Particle Size Distribution and Analysis.
Polymeric Delivery Systems for Poorly Soluble Drugs. Taylor & Francis eBooks.
Benzoic acid, 4-amino-2-chloro-. NIST WebBook.
Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. PMC.
Recent Progress in Drug Release Testing Methods of Biopolymeric Particul
High Loading Capacity Nanoencapsulation and Release of Hydrophobic Drug Nanocrystals from Microgel Particles.
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. PubMed.
A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. PMC.
Progress in Hyaluronan-Based Nanoencapsulation Systems for Smart Drug Release and Medical Applic
Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics.
Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformul
Accelerated in-vitro release testing methods for extended-release parenteral dosage forms.
(Meth)acrylate copolymers of Eudragit® type in oral tablet technology.
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
PLGA-Based Drug Delivery Systems for Remotely Triggered Cancer Therapeutic and Diagnostic Applic
CN102980963A - Method for determining drug encapsulation efficiency in liposomes.
Secrets of particle size analysis for Pharmaceutical Preparation and Raw m
Film coating polymers for delayed release. Evonik.
PRODUCT INFORM
Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. WuXi AppTec DMPK.
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
Nanoencapsul
How To Measure The Efficiency Of Drug Packaging?. CD Bioparticles Blog.
Key Considerations in Particle Size Distribution Measurements. HORIBA.
An Overview of In Vitro Release Methods for Long-Acting Injectable Products Based on PLGA. Preprints.org.
Nanoencapsulation: A Promising Strategy for Biomedical Applic
Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion.
Eudragit E PO as a Complementary Material for Designing Oral Drug Delivery Systems with Controlled Release Properties: Comparative Evaluation of New Interpolyelectrolyte Complexes with Countercharged Eudragit L100 Copolymers.
PLGA based drug delivery systems: Promising carriers for wound healing activity. Kinam Park.
Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs.
The solubility of benzoic acid in seven solvents.
PLGA-Based Drug Delivery Systems: Importance of the Type of Drug and Device Geometry.
Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PMC.
Technical Support Center: Troubleshooting Low Solubility of 4-Chloro-2-(N-phenylsulfamoyl)benzoic Acid in DMSO
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay preparation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay preparation. A common challenge in early-stage drug discovery and in vitro screening is the erratic solvation of complex aromatic sulfonamides.
This guide provides a comprehensive, causality-driven framework for troubleshooting the solubility of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid in dimethyl sulfoxide (DMSO).
Root Cause Analysis: The "Why" Behind the Precipitation
To effectively troubleshoot solubility, we must first understand the molecular interactions dictating the compound's behavior. 4-chloro-2-(N-phenylsulfamoyl)benzoic acid (CAS 887587-31-7) is a lipophilic molecule characterized by two highly interactive functional groups: a carboxylic acid (-COOH) and a secondary sulfonamide (-SO2NH-) [1].
High Crystal Lattice Energy: Both the carboxylic acid and sulfonamide groups act as strong hydrogen bond donors and acceptors. In the solid state, they form a robust intermolecular hydrogen-bonded network, resulting in a highly stable crystal lattice that thermodynamically resists dissolution.
The Hygroscopic Pitfall of DMSO: While DMSO is the universal polar aprotic solvent of choice for high-throughput screening, it is notoriously hygroscopic [2]. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. As the water fraction increases, the solvent's dielectric constant shifts, drastically reducing its ability to solvate the hydrophobic phenyl rings of the compound [3].
Freeze-Thaw Degradation: Repeated freeze-thaw cycles of DMSO stock solutions introduce condensation into the vial. Research has demonstrated that water uptake during these cycles synergistically enhances compound precipitation, forcing the molecule back into its lowest-energy crystalline polymorph [4].
Step-by-Step Troubleshooting Protocols
The following self-validating protocols are designed to disrupt the crystal lattice and thermodynamically favor solvation.
Causality: Low-energy bath sonication induces localized cavitation—microscopic bubbles that collapse and generate intense local heat and pressure. This mechanical disruption breaks the hydrogen-bonded crystal lattice without raising the bulk temperature to degradation levels [4].
Purge the Solvent: Discard any previously opened DMSO. Use only fresh, anhydrous DMSO (≤0.005% H₂O) sealed under argon or nitrogen [5].
Aliquot: Weigh the required mass of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid to achieve your target stock molarity (e.g., 10 mM).
Initial Agitation: Vortex the suspension vigorously for 60 seconds to disperse macroscopic crystalline aggregates.
Bath Sonication: Place the sealed vial in a bath sonicator set to 37°C for 15–30 minutes [5].
Visual Validation: Inspect the vial against a light source. The solution must be completely transparent. If a Tyndall effect (scattering of light) is observed, micro-precipitates remain, and you must proceed to Protocol B.
Protocol B: Chemical Modification (In Situ Salt Formation)
Causality: The free acid form of this compound has a relatively low solubility limit. By exploiting the acidic nature of the carboxylic acid group (pKa ~4.0), we can deprotonate it to form a carboxylate salt. The introduction of an ionic charge massively increases the compound's dipole-dipole interactions with DMSO, thermodynamically driving dissolution.
Suspend: Suspend the recalcitrant compound in anhydrous DMSO.
Base Addition: Add 1.05 to 1.1 molar equivalents of a compatible, assay-safe base (e.g., 1M NaOH, ethanolamine, or Tris base).
Agitate: Vortex for 60 seconds and bath sonicate for 5 minutes.
Validation: The solution should rapidly clear as the highly soluble salt form is generated in situ.
Quantitative Data Presentation
The table below summarizes the expected solubility limits of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid under various preparation conditions:
Condition
Solvent Quality
Additive
Temp (°C)
Estimated Solubility Limit
Standard
Ambient DMSO (Opened/Hygroscopic)
None
20
< 5 mM
Optimized
Fresh Anhydrous DMSO
None
37 (Sonication)
~ 20–25 mM
Salt Form
Anhydrous DMSO
1.1 eq NaOH
20
> 50 mM
Workflow & Mechanistic Visualizations
Figure 1: Decision tree for troubleshooting sulfonamide benzoic acid solubility in DMSO.
Figure 2: Mechanistic pathway of moisture-induced precipitation in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I dilute my DMSO stock into the aqueous assay buffer?A: This is a classic "solvent shift" or "crash out" phenomenon. When the DMSO stock is diluted into an aqueous buffer, the local concentration of DMSO drops instantly, and the highly lipophilic phenyl rings force the compound out of solution [6]. To prevent this, keep the final DMSO concentration below 1%, pre-dilute the stock in an intermediate solvent cascade (e.g., DMSO → 50% PEG-400 → Buffer), or add assay-compatible surfactants (e.g., 0.01% Tween-20) to your final buffer [5].
Q: Can I heat the DMSO solution to 80°C to force dissolution?A: No. Heating above 50°C can lead to thermal degradation of the compound and accelerates the oxidation of DMSO [3]. Gentle heating (37°C) combined with bath sonication is the recommended approach, as sonication provides the necessary localized energy without the risks of bulk heating [4].
Q: How does freeze-thawing affect my stock solutions?A: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the storage vial. Studies have shown that this progressive water uptake is a primary driver of compound precipitation in storage libraries [2]. To ensure scientific integrity, always aliquot your freshly prepared DMSO stocks into single-use volumes and store them at -20°C or -80°C in a desiccated environment.
References
Ziath. "Samples in DMSO: What an end user needs to know." Ziath Technical Resources. URL: [Link]
Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009;14(6):708-15. URL:[Link]
Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 2005;8(6):499-512. URL:[Link]
comparing 4-chloro-2-(N-phenylsulfamoyl)benzoic acid vs standard sulfamoylbenzoic acids
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of sulfamoylbenzoic acid (SBA) derivatives requires looking beyond basic binding affinities. We must understand the profound pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of sulfamoylbenzoic acid (SBA) derivatives requires looking beyond basic binding affinities. We must understand the profound pharmacological shifts dictated by subtle structural modifications.
Standard sulfamoylbenzoic acids—most notably the loop diuretics Furosemide and Bumetanide , as well as the carbonic anhydrase inhibitor Carzenide —rely on a primary, unsubstituted sulfonamide group (-SO₂NH₂) to exert their primary effects. However, introducing a bulky, lipophilic substitution, as seen in 4-chloro-2-(N-phenylsulfamoyl)benzoic acid , fundamentally rewrites the molecule's target profile.
This guide provides an objective, mechanistic comparison between 4-chloro-2-(N-phenylsulfamoyl)benzoic acid and standard SBAs, detailing the causality behind their divergent pharmacology and providing self-validating experimental protocols for comparative screening.
Mechanistic Divergence: The Impact of N-Phenyl Substitution
To understand the functional differences between these compounds, we must analyze the steric and electronic consequences of their functional groups.
Standard SBAs (e.g., Carzenide, Furosemide, Bumetanide): These molecules typically feature a primary sulfonamide group at the 4- or 5-position of the benzoic acid core. The unsubstituted -SO₂NH₂ group is a recognized pharmacophore for Carbonic Anhydrase II (CA II) inhibition. The nitrogen atom acts as a nucleophile, coordinating directly with the Zn²⁺ ion in the CA II active site[1]. Furthermore, in loop diuretics, this primary sulfonamide is critical for binding the chloride-binding pocket of Na-K-2Cl cotransporters (NKCC1/NKCC2) [2][3].
4-chloro-2-(N-phenylsulfamoyl)benzoic acid: This derivative shifts the sulfamoyl group to the 2-position (ortho to the carboxylic acid) and introduces an N-phenyl substitution.
Steric Exclusion & Zn²⁺ Shielding: The bulky N-phenyl group sterically clashes with the narrow, funnel-like active site of CA II, effectively abolishing off-target carbonic anhydrase inhibition.
Intramolecular Dynamics: The ortho-arrangement of the sulfamoyl and carboxylic acid groups facilitates intramolecular hydrogen bonding, which alters the ionization state (pKa) and hydrolysis stability of the compound compared to meta- or para-substituted isomers[4].
Lipophilic Redirection: The phenyl ring significantly increases the partition coefficient (LogP). This enhanced membrane permeability redirects the molecule toward intracellular targets, such as cytosolic phospholipase A2α (cPLA2α) , where N-substituted SBAs have demonstrated potent inhibitory activity by docking into lipophilic pockets[5].
Caption: Mechanistic divergence of SBA derivatives based on N-phenyl substitution and steric hindrance.
Comparative Data Synthesis
To objectively compare these compounds, we must look at their physicochemical properties alongside their target affinities. The N-phenyl substitution trades extracellular ion transporter affinity for intracellular enzyme targeting.
Table 1: Structural and Physicochemical Comparison
(Note: Values for 4-Cl-2-(N-Ph)-SBA are extrapolated from established SAR data of N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α[5].)
Self-Validating Experimental Protocols
To empirically validate the pharmacological shift caused by the N-phenyl substitution, we employ a triad of orthogonal assays. Every protocol below is designed as a self-validating system , meaning the assay inherently proves its own reliability through internal controls and statistical thresholds (Z'-factor).
Protocol A: Carbonic Anhydrase II Counter-Screen (Esterase Activity Assay)
Causality: CA II possesses esterase activity. We use 4-nitrophenyl acetate (4-NPA) as a substrate. If the N-phenyl group successfully sterically hinders Zn²⁺ coordination, the compound will fail to prevent the hydrolysis of 4-NPA into the yellow chromophore 4-nitrophenol.
Preparation: Seed recombinant human CA II (10 nM) in HEPES buffer (pH 7.4).
Compound Addition: Add 4-Cl-2-(N-Ph)-SBA (Test) and Carzenide (Positive Control) in a 10-point dose-response curve (0.1 nM to 100 µM).
Substrate Initiation: Add 1 mM 4-NPA.
Kinetic Readout: Measure absorbance at 400 nm every 30 seconds for 15 minutes.
Self-Validation Check: Calculate the Z'-factor using the Carzenide maximum inhibition wells and DMSO vehicle wells. Proceed to data analysis only if Z' > 0.6. The test compound should yield a flat curve, proving the absence of CA II liability.
Protocol B: NKCC1 Thallium (Tl⁺) Flux Assay
Causality: Because measuring intracellular Cl⁻ or radioactive ⁸⁶Rb⁺ is cumbersome, we use Thallium (Tl⁺) as a surrogate for K⁺. Tl⁺ permeates the NKCC1 cotransporter and binds to an intracellular fluorescent dye (FluoZin-2), producing a robust signal.
Cell Loading: Load NKCC1-expressing HEK293 cells with FluoZin-2 AM dye for 45 minutes.
Pre-incubation: Treat cells with Bumetanide (Positive Control) or 4-Cl-2-(N-Ph)-SBA for 15 minutes.
Stimulus: Inject stimulus buffer containing Tl₂SO₄ and hypertonic saline to activate NKCC1.
Readout: Monitor fluorescence (Ex 490 nm / Em 520 nm) via a FLIPR system.
Self-Validation Check: Bumetanide must completely quench the Tl⁺ influx spike (IC₅₀ ~ 0.1 µM)[2]. If Bumetanide fails to quench the signal, the assay is invalid due to dye leakage or transporter downregulation.
Protocol C: cPLA2α Fluorogenic Vesicle Assay
Causality: To prove that the increased LogP from the N-phenyl substitution enables interaction with lipophilic targets, we test against cPLA2α using a lipid vesicle substrate[5].
Vesicle Preparation: Prepare unilamellar vesicles containing 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine (a fluorogenic substrate).
Enzyme Incubation: Incubate recombinant cPLA2α with the test compounds for 10 minutes.
Reaction: Introduce the enzyme-inhibitor complex to the vesicles. Cleavage by active cPLA2α releases the pyrene fluorophore.
Readout: Measure fluorescence (Ex 342 nm / Em 395 nm).
Self-Validation Check: Use a known cPLA2α inhibitor (e.g., Axon-1609) as a positive control. The assay must demonstrate >90% signal suppression in the positive control wells to validate the dynamic range.
Caption: Self-validating high-throughput screening workflow for SBA target selectivity profiling.
Conclusion
The comparison between 4-chloro-2-(N-phenylsulfamoyl)benzoic acid and standard sulfamoylbenzoic acids perfectly illustrates how targeted functional group substitutions dictate pharmacology. While standard SBAs like Furosemide and Carzenide rely on an exposed primary sulfonamide to interact with extracellular and membrane-bound targets (NKCC and CA II), N-phenyl substitution acts as a mechanistic switch. It sterically shields the molecule from off-target zinc coordination while increasing lipophilicity, thereby unlocking potential as an intracellular enzyme inhibitor.
References
BenchChem. A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.4
National Institutes of Health (NIH). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay.5
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid
Introduction: Beyond the Single Data Point In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a percentage; it is the bedrock...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Single Data Point
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a percentage; it is the bedrock of safety, efficacy, and regulatory compliance. The subject of this guide, 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, is a key structural motif found in diuretic agents and represents a class of compounds where even minute impurities can have significant biological implications. Its synthesis can introduce a variety of related substances, from unreacted starting materials to process-related side products.
This document moves beyond a simple recitation of protocols. It is designed as a strategic guide to building a robust, self-validating system for purity evaluation. We will explore an orthogonal approach, leveraging multiple analytical techniques that measure the same attribute (purity) through different physicochemical principles. This strategy is the cornerstone of trustworthy and defensible analytical data, ensuring that what you measure is a true reflection of your material's quality. We will dissect not just the "how" but the critical "why" behind each experimental choice, grounding our methods in established scientific principles and pharmacopeial standards.
Pillar 1: Chromatographic Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
From an analytical standpoint, HPLC is the gold standard for separating and quantifying impurities in multi-component samples. Its high resolution and sensitivity make it indispensable for establishing an impurity profile. For a molecule like 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's aromatic nature and moderate polarity.
The primary objective is to develop a "stability-indicating" method—one that can resolve the main compound from any potential degradants or process-related impurities.[1] This is often confirmed through forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light to ensure any resulting degradation products do not co-elute with the main peak.[2][3]
Comparative HPLC Data: Test Sample vs. Reference Standard
The data below illustrates a typical comparison between a newly synthesized batch (Test Sample) and a certified reference standard (CRS).
Parameter
Reference Standard
Test Sample
Interpretation
Purity (Area %)
99.91%
99.52%
The test sample meets a hypothetical >99.5% purity specification.
Retention Time (min)
8.05
8.06
The retention times match, confirming identity under these conditions.[4]
Impurity A (RRT 0.85)
Not Detected
0.15%
A known process impurity is present below a 0.2% reporting threshold.
Impurity B (RRT 1.21)
Not Detected
0.25%
An unknown impurity is detected and exceeds the reporting threshold, requiring further investigation.
Total Impurities
0.09%
0.48%
The total impurity level is within a common specification of <0.5%.[5]
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient is crucial for separating impurities with a wide range of polarities.
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.[8]
Flow Rate: 1.0 mL/min.
Detection Wavelength: 238 nm or 272 nm, selected based on the UV absorbance maximum of the analyte.[3][6]
Injection Volume: 10 µL.
Sample and Standard Preparation:
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.[7]
Test Solution: Prepare the test sample in the same manner as the standard solution.
Rationale: Using the same concentration for both standard and sample simplifies purity calculations based on area percent and allows for direct comparison.
System Suitability Testing (SST):
Before analysis, inject the standard solution five times.
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be not more than 2.0%. Tailing factor for the main peak should be less than 1.5.
Rationale: SST is a self-validating step that confirms the chromatographic system is performing adequately for the analysis.[6]
Data Analysis:
Integrate all peaks in the chromatograms for both the standard and test solutions.
Calculate the purity of the test sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Identify any impurities by their relative retention time (RRT) compared to the main peak. Quantify them against the main peak or a dedicated impurity standard if available.
Pillar 2: Orthogonal Assay by Non-Aqueous Titrimetry
While HPLC provides a detailed impurity profile, it is not the most precise method for determining the overall percentage of the active compound (the "assay"). For this, we turn to a classical, yet powerful, orthogonal technique: acid-base titration. Because 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is an organic acid that may be poorly soluble in water, a non-aqueous titration is the method of choice.[9] This technique provides an assay value based on a fundamental chemical reaction (neutralization), making it an excellent cross-validation for the chromatographic purity results.[10][11]
Comparative Titration Data
Parameter
Reference Standard
Test Sample
Interpretation
Sample Weight
0.2505 g
0.2511 g
Weights are recorded accurately for precise calculation.
Titrant Volume
22.68 mL
22.59 mL
The volume of titrant consumed is directly proportional to the amount of acidic substance.
Calculated Assay
99.8% (on dried basis)
99.3% (on dried basis)
The test sample's assay value is slightly lower, consistent with the higher impurity level found by HPLC.
Class A 50 mL burette or an automated titrator with a pH electrode suitable for non-aqueous solvents.
Solvent: Anhydrous dimethylformamide (DMF).
Rationale: DMF is an excellent solvent for many organic acids and provides a suitable medium for titration with a strong base.[5]
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against a primary standard like potassium hydrogen phthalate (KHP).[9]
Indicator: Bromothymol blue solution or potentiometric endpoint detection.[5]
Procedure:
Accurately weigh approximately 0.250 g of the 4-chloro-2-(N-phenylsulfamoyl)benzoic acid sample into a clean, dry flask.
Dissolve the sample in 20 mL of dimethylformamide.
Add a few drops of bromothymol blue indicator or insert the calibrated pH electrode.
Titrate with standardized 0.1 M NaOH until the endpoint is reached (a distinct color change from yellow to blue for the indicator, or the inflection point of the titration curve for potentiometric detection).[5]
Perform a blank titration using 20 mL of DMF without the sample and subtract the blank volume from the sample titration volume.
E.W.: Equivalent Weight of the analyte (330.74 g/mol )
W_sample: Weight of the sample (in mg)
Pillar 3: Structural Confirmation and Purity Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation and confirmation.[12] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. By comparing the NMR spectrum of a test sample to that of a certified reference standard, one can confirm the identity of the compound and detect impurities that possess different chemical structures.
Qualitative NMR Comparison
¹H NMR: The spectrum of the test sample should show all the characteristic signals corresponding to the aromatic protons, the N-H proton of the sulfonamide, and the carboxylic acid proton. The chemical shifts, splitting patterns (multiplicity), and integration ratios (proton count) must match those of the reference standard.[13][14] The presence of small, unidentifiable peaks suggests impurities.
¹³C NMR: The test sample should exhibit the correct number of signals corresponding to the unique carbon environments in the molecule, and their chemical shifts should align with the reference spectrum.[15][16]
Experimental Protocol: NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of the sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into an NMR tube.[12]
Add approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
Rationale: DMSO-d₆ is an excellent solvent for this compound, and it allows for the observation of exchangeable protons like those from the -COOH and -SO₂NH- groups.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.
Data Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
Calibrate the spectrum to the TMS signal.
Assign all major peaks in the ¹H and ¹³C spectra.
Compare the test sample spectrum directly with the reference standard spectrum. Pay close attention to the aromatic region and any unexpected signals in the aliphatic region.
Visualizing the Analytical Workflow
To ensure a systematic and logical approach, the entire purity evaluation process can be mapped out. The following diagrams, generated using Graphviz, illustrate the high-level strategy and a detailed workflow for the primary HPLC analysis.
Caption: High-level orthogonal workflow for purity assessment.
Proper Disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid. As a chlorinated aromatic compound containing a sulfonamide group, this substance requires...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the safe and compliant disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid. As a chlorinated aromatic compound containing a sulfonamide group, this substance requires careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes established best practices for halogenated organic waste, drawing parallels from structurally related compounds to ensure a robust and safety-centric protocol.
Hazard Assessment and Core Disposal Principle
Therefore, the core principle for the disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is to manage it as a hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of in standard trash or down the drain.[3][5][6] All waste containing this chemical must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Potentially applicable F-listed or K-listed codes depending on the process generating the waste. Consultation with EHS is required for specific code assignment.[9][10]
General EPA regulations for hazardous waste.
Personal Protective Equipment (PPE) and Spill Management
Before handling 4-chloro-2-(N-phenylsulfamoyl)benzoic acid for any purpose, including disposal, it is imperative to wear appropriate PPE.
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[11][12]
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[3][7]
Body Protection : A laboratory coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron should also be worn.[11]
Respiratory Protection : If there is a risk of generating dust, handling should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.[7][11]
Spill Response
In the event of a spill:
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.
Don PPE : Before attempting to clean the spill, don the full PPE described above.
Containment : For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4] For liquid spills, use an inert absorbent material to contain the spill.
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Disposal : Seal and label the container with the spill cleanup materials and dispose of it as hazardous waste.[4][8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.
Solid Waste : Collect all solid 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, contaminated weighing papers, and other contaminated disposable lab supplies in a dedicated, clearly labeled hazardous waste container.[6][13]
Liquid Waste : Solutions containing 4-chloro-2-(N-phenylsulfamoyl)benzoic acid should be collected in a separate, compatible, and leak-proof container.
Avoid Commingling : Do not mix this waste with non-halogenated solvents, as this can significantly increase disposal costs.[8] Also, avoid mixing with incompatible materials such as strong oxidizing agents.[4][14]
Step 2: Container Selection and Labeling
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Polyethylene containers are generally suitable for this type of waste.[8]
Labeling : As soon as the first particle of waste enters the container, it must be labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "4-chloro-2-(N-phenylsulfamoyl)benzoic acid"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
Your name and laboratory contact information
Step 3: Waste Accumulation and Storage
Secure Storage : Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and sources of ignition.[8]
Secondary Containment : The waste container should be kept in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[8]
Keep Closed : Always keep the waste container securely closed when not actively adding waste to it.[8]
Step 4: Arranging for Disposal
Contact EHS : Once the waste container is nearly full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Disposal Decision Tree
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid.
Caption: Disposal decision workflow for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid.
Advanced Treatment Technologies for Halogenated Organic Wastes
For large quantities of halogenated organic wastes, specialized treatment technologies may be employed by waste disposal facilities. These methods are designed to destroy the hazardous components of the waste stream.
Incineration : This is a common method for the disposal of halogenated organic compounds.[15] High-temperature incineration can break down the complex organic molecules into simpler, less harmful substances. However, it requires specialized equipment to handle the potential formation of acidic gases like hydrogen chloride.
Carbon Adsorption : Activated carbon can be used to adsorb organic compounds from waste streams.[15] This is often used as a polishing step in wastewater treatment.
Chemical Dechlorination : Various chemical methods exist to remove chlorine atoms from organic molecules, reducing their toxicity.[16]
It is important to note that these are industrial-scale processes and are not to be attempted in a laboratory setting. The responsibility of the laboratory researcher is to safely collect and label the waste for pickup by a qualified disposal service.
Regulatory Compliance
Disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established regulations for the management of hazardous chemicals in the workplace.[9][17][18] It is crucial to be aware of and compliant with all local, state, and federal regulations pertaining to hazardous waste disposal. Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
4-Chloro-2-(N-phenylsulfaMoyl)benzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
4-[(2-chlorophenyl)sulfamoyl]benzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]
US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents. (n.d.).
Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]
Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]
How to Assess Aromatic Compounds for Waste Management - Patsnap Eureka. (2026, March 5). Retrieved from [Link]
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]
Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals - OSHA. (n.d.). Retrieved from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Retrieved from [Link]
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | US EPA. (2025, May 5). Retrieved from [Link]
40 CFR 721.11663 -- Benzoic acid, alkyl derivs. (generic). - eCFR. (2023, April 11). Retrieved from [Link]